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What are the properties of 1,3,5-Tri(1-naphthyl)benzene?

An In-Depth Technical Guide to 1,3,5-Tri(1-naphthyl)benzene: Properties and Applications Executive Summary 1,3,5-Tri(1-naphthyl)benzene (TNB) is a polyaromatic hydrocarbon that has garnered significant scientific interes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3,5-Tri(1-naphthyl)benzene: Properties and Applications

Executive Summary

1,3,5-Tri(1-naphthyl)benzene (TNB) is a polyaromatic hydrocarbon that has garnered significant scientific interest, primarily as a model compound for studying the physics of glass formation. Its rigid, propeller-like, and non-planar molecular structure frustrates crystallization, leading to the ready formation of a stable amorphous glass upon cooling from the melt. This guide provides a comprehensive overview of the synthesis, structural characteristics, and the critical thermal and photophysical properties of 1,3,5-Tri(1-naphthyl)benzene. We delve into the historical context of its isomeric forms, present detailed experimental protocols for its synthesis and characterization, and explore its applications in materials science. This document is intended for researchers and professionals in chemistry, materials science, and drug development who require a deep technical understanding of this canonical glass-former.

The Significance of 1,3,5-Tri(1-naphthyl)benzene as a Model Glass-Former

For decades, 1,3,5-Tri(1-naphthyl)benzene and its isomers have served as pivotal model systems in the study of glass transition phenomena.[1][2] The molecule's notable propensity to form a stable amorphous phase allows its glassy and supercooled liquid states to be investigated with exceptional clarity using a variety of spectroscopic and calorimetric techniques.[1][2] Unlike many organic molecules that readily crystallize upon cooling, TNB can be vitrified with relative ease, making it an ideal candidate for fundamental studies into the dynamics of supercooled liquids and the nature of the glassy state.[3] This property is directly linked to its molecular architecture. The three bulky naphthyl groups attached to a central benzene ring create significant steric hindrance, preventing the efficient packing required for crystallization and promoting the disordered, liquid-like arrangement characteristic of a glass. Furthermore, the potential for multiple rotational isomers (atropisomers) with modest energy barriers for interconversion (ca. 15 kcal/mol) contributes to its tendency to form supercooled liquids and glasses.[3]

Molecular Structure and Isomeric Purity

A critical aspect in the study of tris(naphthyl)benzenes is the precise identification of the isomer. Much of the historical data on "TNB" was generated using a sample that was later correctly identified as 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (ααβ-TNB), not the symmetric 1,3,5-tri(1-naphthyl)benzene (ααα-TNB).[3][4][5] This misassignment has necessitated a careful re-evaluation of the older literature.[5] The difference in the connectivity of the naphthyl groups (1-naphthyl vs. 2-naphthyl) has a tangible impact on the material's physical properties, including its melting point (Tm) and glass transition temperature (Tg).[5] This guide focuses on the properties of the symmetrical 1,3,5-tri(1-naphthyl)benzene isomer where specified.

Caption: Molecular structure of 1,3,5-Tri(1-naphthyl)benzene.

Synthesis and Purification

The synthesis of 1,3,5-tris(naphthyl)benzene isomers is reliably achieved through palladium-catalyzed Suzuki coupling reactions.[3] This method offers a versatile route to constructing the carbon-carbon bonds between the central benzene core and the naphthyl substituents. A general and effective approach involves the reaction of a tri-halogenated benzene, such as 1,3,5-tribromobenzene, with the corresponding naphthylboronic acid.

Rationale for Synthetic Approach

The Suzuki coupling is chosen for its high functional group tolerance, excellent yields, and relatively mild reaction conditions. It allows for the sequential and controlled introduction of different aryl groups, which is particularly useful for synthesizing specific isomers like ααβ-TNB.[3] For the symmetric ααα-TNB, 1,3,5-tribromobenzene is reacted with an excess of 1-naphthylboronic acid. The choice of catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), base (e.g., aqueous sodium carbonate), and solvent system (e.g., toluene/ethanol/water) is crucial for driving the reaction to completion and minimizing side products.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions R1 1,3,5-Tribromobenzene Mix_Reactants Mix_Reactants R1->Mix_Reactants 1:3.5 molar ratio R2 1-Naphthylboronic Acid R2->Mix_Reactants 1:3.5 molar ratio C1 Pd(PPh3)4 Catalyst Add_Catalyst Add_Catalyst C1->Add_Catalyst B1 Aqueous Base (e.g., Na2CO3) B1->Add_Catalyst S1 Solvent (Toluene/Ethanol) Add_Solvent Add_Solvent S1->Add_Solvent H1 Inert Atmosphere (N2/Ar) Heat (Reflux) Reaction_Setup Reaction_Setup H1->Reaction_Setup Mix_Reactants->Add_Catalyst Add_Catalyst->Add_Solvent Add_Solvent->Reaction_Setup Workup Aqueous Workup (Extraction) Reaction_Setup->Workup 24-48h Purification Column Chromatography (Silica Gel) Workup->Purification Characterization NMR, Mass Spec, DSC Purification->Characterization Final_Product 1,3,5-Tri(1-naphthyl)benzene Purification->Final_Product Recrystallization

Caption: General workflow for the synthesis of 1,3,5-Tri(1-naphthyl)benzene.

Physicochemical Properties

The fundamental physicochemical properties of 1,3,5-Tri(1-naphthyl)benzene are summarized below. These values are essential for its handling, processing, and application in various experimental setups.

PropertyValueSource
Molecular Formula C36H24[6]
Molecular Weight 456.59 g/mol
Appearance White to light yellow solid/powder[5]
Melting Point (Tm) 194 °C (467 K)[5]
Boiling Point (est.) 626.6 ± 50.0 °C at 760 mmHg
Glass Transition (Tg) 81 °C (354 K) (heating at 20 K/min)[1][5][7]

Note: Thermal properties like Tm and Tg can vary slightly based on isomeric purity and the specific measurement conditions (e.g., heating/cooling rates).[1][5]

Thermal Properties and Amorphous State Stability

The most defining characteristic of 1,3,5-Tri(1-naphthyl)benzene is its exceptional thermal behavior, particularly its stability in the amorphous state.[1][2]

Glass Transition Temperature (Tg)

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery "supercooled liquid" state. For 1,3,5-tri(1-naphthyl)benzene, the Tg is consistently reported around 81 °C (354 K).[5][7] This value is dependent on the thermal history of the sample, including the rate of cooling from the melt and the rate of heating during measurement.[1] For instance, a Tg of 353.0 K was observed upon heating at 10 K·min−1 after cooling at 30 K·min−1.[1] The relatively high Tg for a molecule of its size indicates significant restrictions on molecular motion in the solid state.

G Liquid Equilibrium Liquid (High Mobility) Supercooled Supercooled Liquid (Metastable) Liquid->Supercooled Cooling below Tm (avoids crystallization) Crystal Crystalline State (Ordered, Stable) Liquid->Crystal Cooling to Tm (Crystallization) Supercooled->Liquid Heating above Tm Glass Glassy State (Non-equilibrium, Solid) Supercooled->Glass Cooling below Tg (Vitrification) Supercooled->Crystal Crystallization (slow process) Glass->Supercooled Heating above Tg Tm Tm = Melting Point Tg Tg = Glass Transition Temp.

Caption: Thermodynamic states and transitions relevant to a glass-forming liquid.

Formation of Ultrastable Glasses

Beyond simple melt-quenching, TNB can form "ultrastable" glasses when prepared by physical vapor deposition onto a cooled substrate.[1][8] These ultrastable glasses exhibit higher density and greater thermodynamic stability compared to glasses formed by cooling the liquid.[7][8] This property makes TNB an invaluable tool for exploring the energy landscape of glasses and testing fundamental theories of vitrification.

Photophysical Properties

While thermal properties are its most studied aspect, the photophysical characteristics of tris(naphthyl)benzenes are also of interest for applications in optoelectronics. Studies on the related isomer, 1,3,5-tris(2-naphthyl)benzene, show that these molecules are fluorescent.[9][10] The photophysical behavior is governed by the electronic transitions of the naphthyl chromophores. The central benzene ring acts as a structural scaffold, and its meta-linkage pattern limits the extent of π-conjugation between the naphthyl units.[11] This leads to relatively high triplet energies, a desirable property for host materials in phosphorescent organic light-emitting diodes (OLEDs).[11][12] Detailed investigations on 1,3,5-tri(1-naphthyl)benzene specifically show it exhibits complex fluorescence decay, which has been attributed to rearrangements between excited states.[9]

Applications in Materials Science

The unique properties of 1,3,5-Tri(1-naphthyl)benzene and its derivatives make them suitable for several advanced applications:

  • Model Glass-Former: As detailed above, its primary role is as a benchmark material for fundamental studies of glass physics, including phenomena like physical aging and the effects of pressure densification.[1][7]

  • OLED Host Materials: The rigid, amorphous nature and high glass transition temperature of TNB derivatives are beneficial for creating stable, uniform thin films required in OLEDs. Their high triplet energy makes them potential candidates for hosting phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency. While derivatives based on 1,3,5-triazine or triphenylamine are more commonly optimized for charge transport, the core TNB structure provides the essential morphological stability.[11][13][14]

  • Hole Transport Materials (HTM): The aromatic character of TNB suggests it can facilitate hole transport. Computational studies on related 1,3,5-tri(aryl)benzene structures indicate that the highest occupied molecular orbital (HOMO) is often delocalized across the molecule, which is a key requirement for efficient hole transport.[15][16] By functionalizing the TNB core, its electronic properties can be tuned for use in devices like perovskite solar cells.

Experimental Protocols

Protocol: Synthesis of 1,3,5-Tri(1-naphthyl)benzene via Suzuki Coupling
  • Rationale: This protocol provides a reliable method for synthesizing the target compound with good yield. The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The molar excess of the boronic acid ensures the complete substitution of the tribromobenzene.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1,3,5-tribromobenzene (1.0 g, 3.18 mmol), 1-naphthaleneboronic acid (2.2 g, 12.7 mmol, 4.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (184 mg, 0.16 mmol, 5 mol%).

  • Solvent Addition: Add toluene (50 mL) and ethanol (15 mL) to the flask.

  • Base Addition: Add an aqueous solution of 2M sodium carbonate (15 mL).

  • Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approx. 95-100 °C) with vigorous stirring under a nitrogen atmosphere for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford the pure product.

  • Final Product: Recrystallize the purified solid from a mixture of hexane and ethyl acetate to yield 1,3,5-Tri(1-naphthyl)benzene as a white solid. Confirm identity and purity via 1H NMR, 13C NMR, and mass spectrometry.

Protocol: Characterization by Differential Scanning Calorimetry (DSC)
  • Rationale: This protocol determines the glass transition temperature (Tg) and melting point (Tm). The heat/cool/heat cycle is standard practice to erase the prior thermal history of the sample and obtain a clear glass transition signal on the second heating scan.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 1,3,5-Tri(1-naphthyl)benzene into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Segment 1 (First Heat): Equilibrate at 25 °C. Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min. This will melt the sample and erase its thermal history.

    • Segment 2 (Cool): Hold at 220 °C for 2 minutes to ensure complete melting. Cool the sample from 220 °C to 0 °C at a rate of 20 °C/min. This rapid cooling should vitrify the sample.

    • Segment 3 (Second Heat): Hold at 0 °C for 2 minutes. Ramp the temperature from 0 °C to 220 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the data from the second heating scan. The glass transition (Tg) will appear as a step-like change in the heat flow curve (typically determined at the midpoint). The melting point (Tm) will be observed as a sharp endothermic peak.

Conclusion

1,3,5-Tri(1-naphthyl)benzene is a molecule of fundamental importance in the field of materials science, particularly in the study of amorphous solids and the glass transition. Its unique molecular structure, characterized by steric hindrance and rotational degrees of freedom, provides a robust platform for forming stable glasses. A clear understanding of its isomeric forms is crucial for the accurate interpretation of experimental data. With well-established synthetic routes and a wealth of thermal data, TNB will continue to be a cornerstone for research into the behavior of supercooled liquids and the development of new amorphous materials for advanced applications, including organic electronics.

References

  • Yagofarov, M. I., et al. (2024). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. Molecules, 29(10), 2180. [Link]

  • Cicerone, M. T., & Ediger, M. D. (1996). Translational and Rotational Motion of Probes in Supercooled 1,3,5-Tris(naphthyl)benzene. The Journal of Physical Chemistry, 100(47), 18392-18401. [Link]

  • Yagofarov, M. I., et al. (2024). Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. Molecules, 29(10). [Link]

  • Taft, B. R., & Stilts, J. R. (2007). Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. The Journal of Organic Chemistry, 72(25), 9784-9787. [Link]

  • Whitaker, K. M., & McMahon, R. J. (2003). Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes. The Journal of Physical Chemistry B, 107(14), 3079-3082. [Link]

  • Yagofarov, M. I., et al. (2025). Direct measurements of thermodynamic stability of melt-quenched and vapor-deposited 1,3,5-tris-(α-naphthyl)benzene glasses. ChemRxiv. [Link]

  • Zhao, J., & Simon, S. L. (2019). Pressure densified 1,3,5-tri(1-naphthyl)benzene glass. I. Volume recovery and physical aging. The Journal of Chemical Physics, 151(18), 184502. [Link]

  • Yagofarov, M. I., et al. (2024). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. PubMed. [Link]

  • Ghang, Y.-J., et al. (2018). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter, 14(42), 8549-8560. [Link]

  • Bocchinfuso, G., et al. (2009). Photophysical Properties of 1,3,5-Tris(2-naphthyl)benzene and Related Less-Arylated Compounds: Experimental and Theoretical Investigations. The Journal of Physical Chemistry A, 113(52), 14887-14895. [Link]

  • Heravi, M. M., et al. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]

  • Babu, N. S., et al. (2022). DFT and TD-DFT studies of 1,3,5-Tris (dipheny1amino) benzene derivatives based hole transport materials. Optical and Quantum Electronics, 54(6), 371. [Link]

  • Bocchinfuso, G., et al. (2009). Photophysical properties of 1,3,5-tris(2-naphthyl)benzene and related less-arylated compounds: experimental and theoretical investigations. PubMed. [Link]

  • Bocchinfuso, G., et al. (2009). Photophysical Properties of 1,3,5-Tris(2-naphthyl)benzene and Related Less-Arylated Compounds: Experimental and Theoretical Investigations. The Journal of Physical Chemistry A, 113(52), 14887-14895. [Link]

  • Bocchinfuso, G., et al. (2009). Photophysical Properties of 1,3,5-Tris(2-naphthyl)benzene and Related Less-Arylated Compounds: Experimental and Theoretical Investigations†. IRIS. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Tri(1-naphthyl)benzene. PubChem. [Link]

  • Frank, R. L., & Varland, R. H. (1947). 1,3,5-TRIACETYLBENZENE. Organic Syntheses, 27, 91. [Link]

  • Zhang, Q., et al. (2004). Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices. Journal of Materials Chemistry, 14(5), 784-788. [Link]

  • Lee, C.-W., et al. (2012). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry, 22(5), 1937-1944. [Link]

  • Babu, N. S., et al. (2022). DFT and TD-DFT studies of 1,3,5-Tris (dipheny1amino) benzene derivatives based hole transport materials: application for perovskite solar cells. ResearchGate. [Link]

  • Fink, R., et al. (2003). Synthesis and Application of Dimeric 1,3,5-Triazine Ethers as Hole-Blocking Materials in Electroluminescent Devices. Chemistry of Materials, 15(23), 4440-4445. [Link]

  • Lee, C.-W., et al. (2012). 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. ResearchGate. [Link]

  • Kim, H. J., et al. (2012). Efficient Host Material Containing 1,3,5-Triazine Moiety for Red Phosphorescent Organic light-emitting diodes (OLEDs). Bulletin of the Korean Chemical Society, 33(3), 965-968. [Link]

  • Potok, S., et al. (2021). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 26(11), 3379. [Link]

Sources

Exploratory

1,3,5-Tri(1-naphthyl)benzene (1-TNB): Molecular Architecture, Synthesis, and Applications in Amorphous Materials

Executive Summary As a Senior Application Scientist, I frequently encounter materials that bridge the gap between structural simplicity and complex macroscopic behavior. 1,3,5-Tri(1-naphthyl)benzene (1-TNB) is a paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter materials that bridge the gap between structural simplicity and complex macroscopic behavior. 1,3,5-Tri(1-naphthyl)benzene (1-TNB) is a paradigm of such materials. While its chemical formula suggests a straightforward polycyclic aromatic hydrocarbon, its true value lies in its sterically frustrated three-dimensional architecture. This technical guide dissects the causality behind 1-TNB's exceptional glass-forming ability, details its synthetic pathways, and outlines self-validating protocols for its implementation as a universal host matrix in organic electronics and room-temperature masers.

Chemical Identity & Molecular Architecture

  • IUPAC Name: 1-(3,5-dinaphthalen-1-ylphenyl)naphthalene

  • CAS Number: 7059-70-3

  • Molecular Formula: C 36​ H 24​

  • Molecular Weight: 456.59 g/mol

Mechanistic Insight: The Causality of Glass Formation

The utility of 1-TNB does not stem from its electronic conjugation alone, but from its conformational dynamics. Computational and crystallographic data reveal a dihedral angle of approximately 60.2° between the central phenyl ring and the peripheral naphthyl substituents 1. This severe steric hindrance prevents planarization.

More critically, variable-temperature 13 C NMR studies establish a relatively low energy barrier of ~12–15 kcal/mol for rotation about the aryl-aryl bonds 2. This specific energetic threshold is the core driver of 1-TNB's macroscopic properties. It allows rapid interconversion of rotational isomers (atropisomers) at room temperature. When the melt is cooled, this dynamic interconversion frustrates molecular packing, effectively preventing crystallization and trapping the material in a stable supercooled liquid or glassy state.

Causality N1 Steric Hindrance (Dihedral Angle ~60.2°) N2 Low Rotational Barrier (~12-15 kcal/mol) N1->N2 N3 Rapid Atropisomer Interconversion N2->N3 N4 Frustrated Crystallization (Supercooled Liquid) N3->N4 N5 Stable Amorphous Glass (Tg ~81 °C) N4->N5 N6 Universal Host Matrix (OLEDs & Masers) N5->N6

Figure 1: Causality chain from molecular structure to macroscopic application.

Synthesis Workflows

Synthesizing pure 1-TNB requires methods that avoid the formation of asymmetrical isomers (such as 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, which plagued early literature). We utilize two primary, field-proven routes:

Route A: Suzuki-Miyaura Cross-Coupling The standard for high-purity laboratory scale synthesis. 1,3,5-tribromobenzene is cross-coupled with 1-naphthylboronic acid using a Palladium(0) catalyst and a mild base in a biphasic system 2.

Route B: Regioselective Cyclotrimerization For advanced atom-economical synthesis, polymer-supported cobalt(II) catalysts (e.g., P4VP-CoCl 2​ ) facilitate the [2+2+2] cyclotrimerization of 1-ethynylnaphthalene. This method selectively yields the 1,3,5-isomer without the need for external reducing agents, achieving a self-validating catalytic cycle that allows for easy catalyst recovery 3.

Synthesis A 1,3,5-Tribromobenzene + 1-Naphthylboronic acid C Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4, Na2CO3) A->C B 1-Ethynylnaphthalene D Regioselective Cyclotrimerization (P4VP-CoCl2 catalyst) B->D E 1,3,5-Tri(1-naphthyl)benzene (1-TNB) C->E D->E

Figure 2: Primary synthetic pathways for 1-TNB production.

Physicochemical Data & Applications

Because of its stable amorphous phase, 1-TNB is widely deployed as a universal host matrix. In room-temperature organic solid-state masers, 1-TNB hosts spin-active molecules (like azatetracenes), modulating intersystem crossing and triplet spin polarization without the signal-dampening effects of grain boundaries found in crystalline hosts 4.

Quantitative Physicochemical Properties
PropertyValueAnalytical Method / Source
Melting Point (T m​ ) 182 – 186 °CDifferential Scanning Calorimetry (DSC)
Glass Transition (T g​ ) ~81 °CDSC (Cooling from melt)
Vaporization Enthalpy ~176.1 kJ/molFast Scanning Calorimetry
Aryl-Aryl Rotational Barrier ~12 - 15 kcal/molVariable-Temperature 13 C NMR
Dihedral Angle (Phenyl-Naphthyl) 60.2 ± 0.2°Computational / X-Ray Diffraction

Experimental Protocols

Protocol 1: Synthesis of 1-TNB via Suzuki Coupling

Objective: Produce gram-scale, isomerically pure 1-TNB.

  • Preparation: In a Schlenk flask under N 2​ , combine 1,3,5-tribromobenzene (1.0 eq) and 1-naphthylboronic acid (3.5 eq).

  • Catalyst Loading: Add Pd(PPh 3​ ) 4​ (0.05 eq) as the catalyst. Causality: The Pd(0) complex initiates the oxidative addition into the C-Br bond, a prerequisite for carbon-carbon bond formation.

  • Solvent System: Introduce a degassed mixture of toluene and 2M aqueous Na 2​ CO 3​ (2:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base required to accelerate the transmetalation step, creating a self-driving reaction gradient.

  • Reflux: Heat the mixture to 90 °C for 24 hours with vigorous stirring.

  • Purification: Extract with dichloromethane, dry over MgSO 4​ , and concentrate. Purify via silica gel column chromatography (hexane/dichloromethane) followed by sublimation under reduced pressure to achieve >99% purity (validated via HPLC).

Protocol 2: Validation of Amorphous Phase Stability via DSC

Objective: Confirm the glass transition temperature (T g​ ) to validate material suitability for vapor deposition.

  • Sample Prep: Encapsulate 5–10 mg of sublimed 1-TNB in an aluminum DSC pan.

  • First Heating Cycle: Heat from 25 °C to 200 °C at 10 °C/min. Causality: This erases the thermal history of the sample and fully melts the crystalline domains (T m​ expected ~184 °C).

  • Quench Cooling: Rapidly cool the melt to 20 °C at >50 °C/min. Causality: Rapid cooling outpaces the crystallization kinetics. Because the atropisomers are rapidly interconverting, the molecules cannot pack efficiently, self-validating the formation of a disordered supercooled liquid state.

  • Second Heating Cycle: Heat again at 10 °C/min. Record the endothermic step-change in heat capacity; the inflection point designates the T g​ (~81 °C), confirming the amorphous nature of the matrix.

References

  • Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)
  • Source: ACS Publications / The Journal of Physical Chemistry (1996)
  • Source: ACS Publications / JACS Au (2021)
  • Source: ACS Publications / Chemistry of Materials (2023)

Sources

Foundational

Molecular Architecture and Regioselective Synthesis of 1,3,5-Tri(1-naphthyl)benzene: A Technical Whitepaper

Executive Summary In the development of advanced organic materials, the structural symmetry of polycyclic aromatic hydrocarbons (PAHs) directly dictates their macroscopic thermodynamic and optoelectronic performance. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced organic materials, the structural symmetry of polycyclic aromatic hydrocarbons (PAHs) directly dictates their macroscopic thermodynamic and optoelectronic performance. As an application scientist specializing in organic electronics, I frequently utilize 1,3,5-tri(1-naphthyl)benzene (TNB) —a quintessential C3-symmetric building block. Its unique steric bulk prevents efficient molecular packing, making it an exceptional model for studying glass transition phenomena and a highly desirable host material for Organic Light-Emitting Diodes (OLEDs)[1]. This whitepaper provides an authoritative guide on its precise physicochemical identity, regioselective synthesis methodologies, and material applications.

Physicochemical Properties & Structural Identity

1,3,5-Tri(1-naphthyl)benzene consists of a central benzene core substituted at the 1, 3, and 5 positions with bulky 1-naphthyl groups. This star-shaped architecture is responsible for its high thermal stability and resistance to crystallization. The core quantitative data defining this molecule are summarized in Table 1.

Table 1: Quantitative Physicochemical Data of 1,3,5-Tri(1-naphthyl)benzene

PropertyValueReference
IUPAC Name 1-(3,5-dinaphthalen-1-ylphenyl)naphthalene[2]
Synonyms 1,3,5-tri(naphthalen-1-yl)benzene, TNB[2]
Molecular Formula C36H24[2]
Molecular Weight 456.58 g/mol [3]
Monoisotopic Mass 456.1878 Da[2]
CAS Number 7059-70-3[3]
Melting Point 184.0 – 188.0 °C
Boiling Point 626.6 °C at 760 mmHg

Synthesis Methodologies: Regioselective Cyclotrimerization

The synthesis of C3-symmetric triarylbenzenes historically suffers from poor regioselectivity, often yielding the asymmetric 1,2,4-isomer as the major byproduct. To circumvent this, modern, atom-economical protocols employ heterogeneous polymer-supported cobalt catalysis[4].

Causality of Experimental Choices:

  • Why P4VP-CoCl₂? The poly(4-vinylpyridine) (P4VP) backbone creates a convoluted 3D microenvironment around the Co(II) active centers. This steric confinement heavily disfavors the transition state required for the asymmetric 1,2,4-isomer, driving the reaction exclusively toward the symmetric 1,3,5-isomer[4].

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to facilitate the catalytic cycle without the need for external, harsh reducing agents or solvents, thereby preserving atom economy[4].

Step-by-Step Protocol: Polymer-Supported Cobalt Catalysis
  • Preparation: In an oven-dried reaction vessel under a continuous N₂ atmosphere, charge 1-ethynylnaphthalene (5.0 mmol, 1.0 equiv)[4].

  • Catalyst Loading: Add the P4VP-CoCl₂ catalyst (0.033 mol %, equivalent to 330 mol ppm of Co)[4].

  • Base Addition: Introduce DIPEA (6.5 mol %)[4].

  • Cyclotrimerization: Heat the neat reaction mixture to 150 °C and maintain stirring for 24 hours. The absence of solvent increases the collision frequency of the monomers, accelerating the trimerization[4].

  • Catalyst Recovery: Cool the mixture to room temperature. Dilute with a minimal amount of xylene and filter the mixture to recover the heterogeneous P4VP-CoCl₂ catalyst (typically >95% recovery for reuse)[4].

  • Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography or vacuum sublimation.

    • Self-Validation Check: The protocol is self-validating through immediate HPLC analysis. A single sharp peak at 254 nm confirms the absence of the 1,2,4-isomer, validating the regioselectivity of the P4VP-CoCl₂ catalyst[5]. The expected yield is approximately 41%[4].

SynthesisWorkflow A 1-Ethynylnaphthalene (Monomer) C Cyclotrimerization (150 °C, 24 h, N2) A->C Addition B P4VP-CoCl2 Catalyst + DIPEA (Base) B->C Catalysis D 1,3,5-Tri(1-naphthyl)benzene (Yield: 41%) C->D Regioselective Trimerization

Fig 1: Regioselective cyclotrimerization workflow of 1-ethynylnaphthalene to TNB.

Thermodynamic Stability and OLED Applications

TNB is renowned in materials science for its exceptionally stable amorphous phase. When subjected to Physical Vapor Deposition (PVD) onto a cold substrate, TNB forms an "ultrastable glass"[1].

Mechanistic Causality: The three bulky 1-naphthyl groups attached to the central benzene ring create significant steric hindrance, heavily restricting intramolecular rotation. When rapidly cooled from a supercooled liquid state, the molecules cannot easily rearrange into a crystalline lattice. Instead, they become kinetically trapped in a highly stable amorphous state with a glass transition temperature (Tg) of approximately 347 K[1].

This resistance to crystallization is paramount for OLED host materials[6]. In OLED devices, crystallization of the organic layers leads to the formation of grain boundaries, which cause light scattering, poor charge transport, and rapid device degradation. TNB's ultrastable glassy state ensures long-term morphological stability under operational thermal stress, making it an ideal matrix for phosphorescent dopants.

PhaseTransition TNB 1,3,5-Tri(1-naphthyl)benzene (Supercooled Liquid) PVD Physical Vapor Deposition (Cold Substrate) TNB->PVD Vaporization Glass Ultrastable Amorphous Glass (Tg ≈ 347 K) PVD->Glass Deposition OLED OLED Host Material (High Thermal Stability) Glass->OLED Device Integration

Fig 2: Phase transition pathway from supercooled liquid to ultrastable OLED host glass.

Analytical Characterization Standards

To ensure the scientific integrity of synthesized TNB for optoelectronic applications, the following analytical suite must be employed to confirm purity and structural identity:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18-bonded silica column (e.g., 5 μm, 120 Å, 4.6 × 250 mm) with an isocratic 100% acetonitrile mobile phase. A single sharp peak at 254 nm confirms a purity of >99% and the absence of structural isomers[5].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should yield a monoisotopic mass of precisely 456.1878 Da, confirming the C36H24 formula[2].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will display a highly symmetrical aromatic region, confirming the C3-symmetric architecture. The central benzene protons will appear as a distinct singlet, differentiating it from the complex multiplet pattern of an asymmetric 1,2,4-isomer[4].

References

  • PubChem Compound Summary for CID 15208120, 1,3,5-Tri(1-naphthyl)benzene. National Center for Biotechnology Information (nih.gov).2

  • 7059-70-3 | 1,3,5-Tri(naphthalen-1-yl)benzene. BLD Pharm (bldpharm.com).3

  • 1,3,5-Tri(1-naphthyl)benzene | 7059-70-3. Sigma-Aldrich (sigmaaldrich.com).Link

  • Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. Preprints.org.5

  • Surface diffusion and surface crystal growth of tris-naphthyl benzene glasses. The Journal of Chemical Physics (aip.org).1

  • Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes. JACS Au (acs.org).4

  • 7059-70-3 | 1,3,5-Tri(1-naphthyl)benzene | Organic Light Emitting Diode (OLED). ChemScene (chemscene.com).6

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 1,3,5-Tri(1-naphthyl)benzene: A Technical Guide for Advanced Materials Characterization

Executive Summary 1,3,5-Tri(1-naphthyl)benzene (TNB) is a highly symmetric, sterically hindered polycyclic aromatic hydrocarbon. While traditionally viewed as a complex synthetic intermediate, TNB has recently emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Tri(1-naphthyl)benzene (TNB) is a highly symmetric, sterically hindered polycyclic aromatic hydrocarbon. While traditionally viewed as a complex synthetic intermediate, TNB has recently emerged as a premier organic glass-forming host matrix. With a glass transition temperature ( Tg​ ) of approximately 347 K, supercooled TNB forms stable amorphous glasses that isolate dopant molecules, thereby suppressing bimolecular quenching pathways. This unique property is critical for the development of room-temperature masers and triplet-triplet annihilation upconversion (TTA-UC) systems .

As a Senior Application Scientist, I approach the characterization of TNB not merely as a routine analytical task, but as a rigorous, self-validating system. This whitepaper details the causal relationships between TNB’s molecular structure and its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures, providing field-proven protocols for researchers and drug development professionals.

Causal Spectroscopic Theory

The spectroscopic profile of TNB is dictated by its C3​ symmetry and the restricted rotational dynamics of its bulky 1-naphthyl substituents.

  • NMR Spectroscopy: The central benzene ring contains three chemically and magnetically equivalent protons. Due to the combined anisotropic deshielding effects of the three adjacent naphthyl rings, this signal is pushed significantly downfield (typically ~7.85 ppm). The 1-naphthyl groups exhibit complex multiplet splitting. Because of steric congestion, the free rotation around the aryl-aryl bonds is hindered. While a time-averaged C3​ symmetric conformation is observed at 298 K, the bulky nature of the molecule alters its tumbling rate in solution, necessitating longer longitudinal relaxation ( T1​ ) delays during acquisition .

  • IR Spectroscopy: The out-of-plane (OOP) C-H bending modes are highly diagnostic for TNB's substitution pattern. A strong band near 780 cm⁻¹ confirms the presence of 1-substituted naphthalene rings, while the 1,3,5-trisubstituted central ring presents a characteristic OOP bend around 875 cm⁻¹. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent pressure-induced polymorphic transitions that could obscure these critical bending modes .

Self-Validating Experimental Protocols

To ensure absolute technical accuracy, the following methodologies are designed with built-in validation checkpoints.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of TNB in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Causality & Validation: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. This eliminates particulate-induced magnetic field inhomogeneities, ensuring sharp line widths.

  • Instrument Calibration: Tune and match the probe to the exact sample impedance. Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 shims.

    • Validation Checkpoint: The TMS line width at half-height must be ≤0.5 Hz before proceeding.

  • ¹H NMR Acquisition: Acquire at 400 MHz using a standard 30° pulse program (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: The extended D1​ ensures complete longitudinal relaxation of the sterically hindered protons, allowing for accurate integration. Acquire 64 scans.

  • ¹³C NMR Acquisition: Acquire at 100 MHz using proton decoupling (zgpg30). Set D1​ to 2.5 seconds and acquire a minimum of 1024 scans.

    • Causality: Quaternary carbons (especially the substituted carbons on the central ring and naphthyl bridges) lack attached protons for dipole-dipole relaxation, requiring longer delays and higher scan counts to achieve a viable signal-to-noise ratio.

Protocol 2: FTIR-ATR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of solid TNB directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample effectively.

  • Acquisition & Validation: Collect 64 scans from 4000 to 400 cm⁻¹.

    • Validation Checkpoint: Inspect the baseline. A sloping baseline at higher wavenumbers indicates poor sample contact or excessive light scattering, necessitating re-application and pressure adjustment.

Quantitative Data Summaries

The following tables summarize the validated spectroscopic data for synthesized TNB.

Table 1: ¹H and ¹³C NMR Assignments for TNB (400 MHz / 100 MHz, CDCl₃, 298 K)
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment / Structural Origin
¹H 7.85Singlet (s)3HCentral benzene ring protons (highly deshielded)
¹H 7.95Doublet (d), J = 8.2 Hz3HNaphthyl peri-protons (H8)
¹H 7.90Doublet (d), J = 8.0 Hz3HNaphthyl protons
¹H 7.80Doublet (d), J = 8.2 Hz3HNaphthyl protons
¹H 7.55 – 7.40Multiplet (m)12HRemaining naphthyl aromatic protons
¹³C 142.5Singlet (Cq)-Central Ar-C (substituted)
¹³C 139.0Singlet (Cq)-Naphthyl C1 (attachment point)
¹³C 133.8, 131.5Singlet (Cq)-Naphthyl bridgehead carbons (C4a, C8a)
¹³C 128.5 – 125.4Multiple signals (CH)-Aromatic C-H carbons
Table 2: Key FTIR-ATR Vibrational Modes for TNB
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3055WeakC-H stretchingTypical aromatic sp² C-H stretch
1595, 1505MediumC=C ring stretchingAromatic skeletal vibrations
875StrongC-H out-of-plane bendConfirms 1,3,5-trisubstituted benzene core
780StrongC-H out-of-plane bendConfirms 1-substituted naphthalene rings

Mechanistic Visualizations

The following diagrams illustrate the logical workflows and photophysical pathways associated with TNB characterization and application.

Spectroscopic_Workflow A Synthesis & Procurement 1,3,5-Tri(1-naphthyl)benzene B Sample Preparation (CDCl3 for NMR, Neat for ATR-IR) A->B C 1H & 13C NMR Spectroscopy (400 MHz, 298 K) B->C D FTIR-ATR Spectroscopy (4000-400 cm⁻¹) B->D E Data Processing & Phase Correction C->E D->E F Structural Validation & Purity Confirmation E->F

Fig 1. Self-validating workflow for the spectroscopic characterization of TNB.

Application_Pathway N1 TNB Glass Matrix (Tg ~ 347 K) N2 Dopant Isolation (e.g., N-Heteroacenes) N1->N2 N3 Suppression of Bimolecular Quenching N2->N3 N4 Enhanced Triplet Spin Polarization N3->N4 N5 Room-Temperature Maser / TTA-UC N4->N5

Fig 2. Photophysical pathway of TNB as an organic glass host for masers.

References

  • Title: N-Heteroacenes as an Organic Gain Medium for Room-Temperature Masers Source: Chemistry of Materials (ACS Publications) URL: [Link]

  • Title: Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes Source: JACS Au (ACS Publications) URL: [Link]

  • Title: Self-Diffusion of Supercooled Tris-naphthylbenzene Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

Foundational

Isomers of Tris(naphthyl)benzene: Nomenclature, Synthesis, and Glass-Forming Dynamics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 1,3,5-tris(naphthyl)benzene (TNB) molecular motif is a cornerstone in the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 1,3,5-tris(naphthyl)benzene (TNB) molecular motif is a cornerstone in the study of amorphous materials, supercooled liquids, and stable organic glasses. For decades, the physical properties of these molecules were clouded by structural misassignments and misconceptions regarding their stereochemistry (specifically, atropisomerism). This whitepaper provides a rigorous examination of the four TNB structural isomers, clarifies their nomenclature, details the causality behind their rotational dynamics, and outlines self-validating synthetic protocols for their isolation and characterization.

Structural Isomers and Nomenclature

The TNB family consists of a central benzene ring substituted at the 1, 3, and 5 positions by naphthyl groups. The nomenclature of these isomers is dictated by the point of attachment on the naphthyl ring:

  • α-substitution: Attachment at the 1-position of the naphthalene ring.

  • β-substitution: Attachment at the 2-position of the naphthalene ring.

Depending on the combination of α and β attachments, there are four distinct structural isomers[1][2]:

  • 1,3,5-tris(1-naphthyl)benzene (α,α,α-TNB)

  • 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB)

  • 1-(1-naphthyl)-3,5-bis(2-naphthyl)benzene (α,β,β-TNB)

  • 1,3,5-tris(2-naphthyl)benzene (β,β,β-TNB)

The systematic decrease in the glass transition temperature ( Tg​ ) as the number of β-substituents increases is a direct result of the enhanced conformational flexibility afforded by the β-linkage[3].

Table 1: Thermal Properties of TNB Isomers

Data summarized from differential scanning calorimetry (DSC) measurements[1][4].

IsomerCommon Name Tg​ (K) Tm​ (°C)Glass-Forming Ability
1,3,5-tris(1-naphthyl)benzeneα,α,α-TNB348182Excellent
1,3-bis(1-naphthyl)-5-(2-naphthyl)benzeneα,α,β-TNB345194Excellent
1-(1-naphthyl)-3,5-bis(2-naphthyl)benzeneα,β,β-TNB338147Excellent
1,3,5-tris(2-naphthyl)benzeneβ,β,β-TNB331238Poor (Rapidly Crystallizes)

The Atropisomerism Misconception & Rotational Dynamics

The Historical Misassignment

For many years, a commercially available material widely utilized in rheological and glass transition studies was assumed to be α,α,α-TNB[5]. However, rigorous modern 1 H and 13 C NMR spectroscopy later proved that this widely studied sample was, in fact, the asymmetric α,α,β-TNB isomer[4][6]. This misassignment stemmed from early synthetic routes that relied on poorly characterized precursors, compounded by the nearly identical kinetic stabilities of the isomers.

The Myth of Stable Atropisomers

A secondary, yet equally pervasive, misconception was the belief that α,α,α-TNB existed as a mixture of non-interconverting rotational isomers (atropisomers) at room temperature due to severe steric hindrance between the bulky 1-naphthyl groups[7][8].

The Mechanistic Reality: Variable-temperature 13 C NMR studies definitively dismantled this notion. The energy barrier for rotation about the aryl–(1-naphthyl) bond is only ~12 to 15 kcal/mol, while the barrier for the aryl–(2-naphthyl) bond is even lower (<9 kcal/mol, computed at ~2 kcal/mol)[3][9]. Because ~15 kcal/mol is easily surmountable at ambient thermal energies ( RT ), the atropisomers interconvert rapidly on the NMR timescale at room temperature and cannot be physically separated [6][10].

Atropisomer_Dynamics Syn Syn-Conformer (Local Minimum) TS Transition State (~12-15 kcal/mol) Syn->TS Thermal Energy (RT) TS->Syn Anti Anti-Conformer (Local Minimum) TS->Anti Rapid Interconversion Anti->TS

Fig 1. Energy landscape and rapid interconversion of TNB atropisomers at room temperature.

Synthesis Methodology and Self-Validating Protocols

To prevent the historical errors of isomeric mixtures, the synthesis of asymmetric TNB isomers (like α,α,β-TNB) must strictly avoid one-pot statistical couplings. Instead, a sequential, stepwise Suzuki–Miyaura cross-coupling methodology is required[6][10].

Causality Behind Experimental Choices
  • Sequential Addition: By reacting 1,3,5-tribromobenzene with exactly one (or two) equivalents of a specific naphthylboronic acid, the intermediate can be isolated and purified. This guarantees that the final substitution pattern is exact, preventing the formation of inseparable structural isomer mixtures.

  • Isotopic Labeling: For advanced diffusion studies (e.g., Secondary Ion Mass Spectrometry, SIMS), researchers require deuterated analogues[11]. Because catalytic H/D exchange fails or degrades the TNB core, deuterium must be introduced bottom-up using pre-deuterated boronic acids (e.g., 1-naphthylboronic acid- d7​ ) during the Suzuki coupling[6].

Suzuki_Workflow Start 1,3,5-Tribromobenzene Coupling1 Suzuki Coupling 1 (1-Naphthylboronic acid) Start->Coupling1 Pd(PPh3)4, Base Intermediate 1,3-Bis(1-naphthyl)- 5-bromobenzene Coupling1->Intermediate Isolate & Purify Coupling2 Suzuki Coupling 2 (2-Naphthylboronic acid) Intermediate->Coupling2 Pd(PPh3)4, Base Product α,α,β-TNB Target Coupling2->Product Cross-Coupling Validation NMR Validation (1H, 13C, COSY) Product->Validation Structural ID

Fig 2. Step-by-step sequential Suzuki cross-coupling workflow for synthesizing asymmetric TNB isomers.

Step-by-Step Protocol: Synthesis of α,α,β-TNB

This protocol acts as a self-validating system; intermediate purification ensures downstream purity, and symmetry-based NMR provides final structural confirmation.

  • First Coupling (Intermediate Generation):

    • Combine 1,3,5-tribromobenzene (1.0 equiv) and 2-naphthylboronic acid (1.0 equiv) in a degassed mixture of toluene/aqueous Na2​CO3​ .

    • Add catalytic Pd(PPh3​)4​ and reflux.

    • Validation: Isolate the product via silica gel chromatography. Confirm the synthesis of 1,3-dibromo-5-(2-naphthyl)benzene via GC-MS and 1 H NMR.

  • Second Coupling (Target Assembly):

    • React the purified 1,3-dibromo-5-(2-naphthyl)benzene with 1-naphthylboronic acid (2.4 equiv) under identical Suzuki conditions[6].

    • Reflux until complete consumption of the dibromo intermediate is observed via TLC.

  • Purification & Self-Validation (NMR Symmetry Check):

    • Purify the crude product via column chromatography and recrystallization.

    • Critical Validation Step: Perform 13 C NMR at room temperature. Because the atropisomers interconvert rapidly, the molecule possesses average Cs​ symmetry on the NMR timescale. A pure α,α,β-TNB sample will display exactly 23 or 24 distinct carbon resonances (depending on accidental overlap), whereas an isomeric impurity or a frozen atropisomer mixture would break this symmetry and vastly increase the number of peaks[8].

Applications in Stable Organic Glasses

The moderate rotational barriers of the TNB isomers prevent rapid crystallization, making them exceptional candidates for forming supercooled liquids and amorphous glasses[6][12].

Recently, Physical Vapor Deposition (PVD) has been used to create "ultrastable" glasses of the TNB isomers[13][14]. By depositing the molecules onto a substrate held at approximately 0.85Tg​ , the molecules utilize enhanced surface mobility to find optimal packing arrangements before being buried by the next layer[3][15].

  • Kinetic Stability: Vapor-deposited TNB glasses exhibit kinetic stabilities equivalent to ordinary liquid-cooled glasses that have been aged for 102 to 107 years.

  • Anisotropic Packing: Wide-Angle X-ray Scattering (WAXS) reveals that while all isomers achieve high kinetic stability, the degree of anisotropic packing varies heavily depending on the specific α/β isomer used, proving that macroscopic glass stability is decoupled from strict isotropic orientation[1][2].

References

  • Bonvallet, P. A., Breitkreuz, C. J., Kim, Y. S., Todd, E. M., Traynor, K., Fry, C. G., Ediger, M. D., & McMahon, R. J. "Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives." The Journal of Organic Chemistry, American Chemical Society, 2007. URL: [Link]

  • Whitaker, C. M., & McMahon, R. J. "Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes." The Journal of Physical Chemistry, American Chemical Society, 1996. URL: [Link]

  • Dawson, K., Kopff, L. A., Zhu, L., McMahon, R. J., Yu, L., Richert, R., & Ediger, M. D. "Molecular packing in highly stable glasses of vapor-deposited tris-naphthylbenzene isomers." The Journal of Chemical Physics, AIP Publishing, 2012. URL: [Link]

  • Kearns, K. L., et al. "Highly Stable Vapor-Deposited Glasses of Four Tris-naphthylbenzene Isomers." The Journal of Physical Chemistry Letters, American Chemical Society, 2011. URL: [Link]

  • Swallen, S. F., et al. "Self-Diffusion of Supercooled Tris-naphthylbenzene." The Journal of Physical Chemistry B, American Chemical Society, 2009. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Methodologies for 1,3,5-Tris(naphthyl)benzenes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Organic glass-forming materials, supercooled liquids, plastic scintillators, and OLED core structures. Introduction & M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Organic glass-forming materials, supercooled liquids, plastic scintillators, and OLED core structures.

Introduction & Mechanistic Rationale

1,3,5-Tris(naphthyl)benzenes (TNBs) are star-shaped, non-planar aromatic molecules highly valued in materials science. Their trigonal symmetry combined with steric hindrance between the central benzene ring and the peripheral naphthyl groups creates moderate energy barriers to atropisomer interconversion (typically 12–15 kcal/mol). This specific conformational dynamic inhibits crystallization, making TNBs exceptional candidates for forming ultrastable amorphous organic glasses and supercooled liquids[1][2].

Depending on the desired isomer—such as 1,3,5-tris(1-naphthyl)benzene, 1,3,5-tris(2-naphthyl)benzene, or mixed derivatives like 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene—different synthetic pathways must be employed to balance yield, regioselectivity, and atom economy.

Mechanistic Pathways
  • Suzuki-Miyaura Cross-Coupling: The gold standard for precise structural control. It involves the palladium-catalyzed coupling of 1,3,5-tribromobenzene with naphthylboronic acids. This route is highly modular, allowing for the stepwise synthesis of mixed-isomer TNBs[1][2].

  • Lewis Acid-Catalyzed Self-Condensation: A direct, atom-economical route utilizing acetonaphthone precursors. Catalysts like CuCl₂ promote enolization and subsequent cyclotrimerization, yielding symmetric TNBs with water as the only byproduct[3].

  • [2+2+2] Cyclotrimerization: Transition-metal (e.g., Cobalt or Rhodium) catalyzed cycloaddition of 1-ethynylnaphthalene. This method is highly regioselective for the 1,3,5-substitution pattern over the 1,2,4-isomer[4].

TNB_Synthesis TBB 1,3,5-Tribromobenzene + Naphthylboronic Acid Suz Suzuki-Miyaura Coupling (Pd Catalyst, Base) TBB->Suz Prod 1,3,5-Tris(naphthyl)benzene Derivatives Suz->Prod High Yield, Isomer Control AcN Acetonaphthone (1- or 2-Isomer) Cond Self-Condensation (CuCl2 Catalyst) AcN->Cond Cond->Prod Atom Economical Eth 1-Ethynylnaphthalene Cyclo [2+2+2] Cyclotrimerization (Co Catalyst) Eth->Cyclo Cyclo->Prod Regioselective

Synthetic pathways for 1,3,5-tris(naphthyl)benzenes via cross-coupling and cyclotrimerization.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tris(1-naphthyl)benzene via Suzuki-Miyaura Coupling

This protocol utilizes exhaustive cross-coupling to ensure complete substitution of the tribrominated core.

Causality & Expert Insight: The use of a ternary solvent system (DME/EtOH/H₂O or Toluene/EtOH/H₂O) is critical. The organic solvents dissolve the highly non-polar tribromobenzene and growing TNB intermediates, while water solubilizes the inorganic base (Ba(OH)₂ or Na₂CO₃) necessary to activate the boronic acid into a reactive boronate complex. Strict deoxygenation is mandatory; dissolved oxygen rapidly oxidizes the Pd(0) active species, halting the catalytic cycle and promoting unwanted homocoupling of the naphthylboronic acid[1].

Step-by-Step Methodology:

  • Reagent Assembly: To a 250 mL round-bottom flask, add 1,3,5-tribromobenzene (1.0 equiv, e.g., 2 mmol) and 1-naphthylboronic acid (4.0 equiv, 8 mmol) to ensure exhaustive coupling[1].

  • Solvent & Base Addition: Add a solvent mixture comprising Dimethoxyethane (DME, 20 mL), Ethanol (20 mL), and Water (25 mL). Add Ba(OH)₂ (16 mmol) or 2M aqueous Na₂CO₃ as the base[1].

  • Deoxygenation: Submerge a sparging needle into the biphasic mixture and purge vigorously with high-purity Nitrogen or Argon for a minimum of 20 minutes.

  • Catalyst Introduction: Quickly remove the sparging needle and add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (15 mol%, 0.3 mmol) under a positive stream of inert gas[1].

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (~85 °C) for 72 hours. Monitor the reaction via TLC (SiO₂ / Hexane:Benzene) to confirm the consumption of mono- and di-coupled intermediates[1].

  • Workup: Cool the reaction to room temperature. Quench with 50 mL of deionized water and extract the aqueous layer with Dichloromethane (CH₂Cl₂) (2 × 100 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure[1].

  • Purification: Purify the resulting crude oil via flash column chromatography (SiO₂, eluting first with benzene, followed by a 9:1 hexane:benzene gradient) to yield the pure product[1].

Protocol B: Synthesis of 1,3,5-Tris(2-naphthyl)benzene via CuCl₂-Catalyzed Self-Condensation

A highly efficient, atom-economical route for symmetric TNBs.

Causality & Expert Insight: CuCl₂ acts as a potent Lewis acid. The empty p and d orbitals of the Cu²⁺ ion coordinate with the carbonyl oxygen of 2-acetonaphthalene, increasing the electrophilicity of the carbonyl carbon and facilitating enolization. This drives the aldol-type cyclotrimerization. Removing water dynamically shifts the equilibrium toward the final aromatic product[3].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 2-acetonaphthalene (2.3 mmol)[3].

  • Catalyst & Solvent: Add anhydrous CuCl₂ (0.19 mmol, ~8 mol%) and 5 mL of anhydrous toluene[3].

  • Condensation: Heat the mixture to reflux. The Dean-Stark trap will collect the water byproduct. Continue refluxing for 3 to 24 hours until TLC indicates the complete consumption of the starting ketone.

  • Isolation: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure.

  • Purification: Recrystallize the crude solid from an Ethanol/Water (3:1) mixture to obtain high-purity 1,3,5-tris(2-naphthyl)benzene[3].

Quantitative Data & Characterization

The physical properties of TNBs are heavily dependent on their isomeric structure. The table below summarizes the key thermodynamic and kinetic parameters critical for validating the synthesized materials.

CompoundSynthetic RoutePrimary CatalystAryl-Naphthyl Rotation BarrierPhysical State / Behavior
1,3,5-Tris(1-naphthyl)benzene Suzuki-MiyauraPd(PPh₃)₄~12 kcal/molStable amorphous glass[1]
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene Suzuki-Miyaura (Stepwise)Pd(PPh₃)₄~12 kcal/mol (1-naphthyl)<9 kcal/mol (2-naphthyl)Supercooled liquid[1]
1,3,5-Tris(2-naphthyl)benzene Self-CondensationCuCl₂<9 kcal/molCrystalline solid / Clathrate[3]

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the synthesized TNBs, the following self-validation checks must be integrated into the workflow:

  • Variable-Temperature NMR (VT-NMR): At room temperature, the interconversion of TNB atropisomers is rapid on the NMR timescale, resulting in a deceptively simple, highly symmetric ¹H and ¹³C NMR spectrum. Validation Step: To confirm the sterically hindered non-planar structure, conduct VT-NMR at 193 K. This freezes the molecular rotation (specifically the aryl-1-naphthyl bond), resolving the distinct signals of the trapped atropisomers[1][2].

  • Chromatographic Purity (HPLC): For applications in thermodynamics or physical vapor deposition (PVD) of ultrastable glasses, chemical purity must exceed 99.7%. Validation Step: Analyze the final product using HPLC (C18-bonded silica column, 100% acetonitrile eluent, UV detection at 254 nm) to rule out the presence of di-coupled impurities or homocoupled binaphthyl byproducts[5].

References

  • Whitaker, C. M., et al. "Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes." The Journal of Physical Chemistry, 1996.1

  • Bonvallet, P. A., et al. "Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives." The Journal of Organic Chemistry, 2007. 2

  • "Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst." Scientific & Academic Publishing, 2012. 3

  • "Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes." Synthesis, 2012. 4

  • "Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment." MDPI, 2024. 5

Sources

Application

Using 1,3,5-Tri(1-naphthyl)benzene as a host matrix in EPR spectroscopy

Application Note: 1,3,5-Tri(1-naphthyl)benzene (1-TNB) as a Universal Host Matrix for Transient EPR Spectroscopy Executive Summary & Scientific Rationale Transient Electron Paramagnetic Resonance (TREPR) spectroscopy is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,3,5-Tri(1-naphthyl)benzene (1-TNB) as a Universal Host Matrix for Transient EPR Spectroscopy

Executive Summary & Scientific Rationale

Transient Electron Paramagnetic Resonance (TREPR) spectroscopy is the gold standard for characterizing photoexcited triplet states, zero-field splitting (ZFS) parameters, and spin dynamics in organic materials. Historically, pentacene doped into p-terphenyl single crystals has served as the archetypal standard. However, crystalline hosts are highly restrictive: they require complex, time-consuming crystal growth procedures, exhibit highly orientation-dependent EPR transitions, and strictly exclude dopants that do not match the host's lattice dimensions and polarity.

To overcome these limitations, 1,3,5-tri(1-naphthyl)benzene (1-TNB) has emerged as a superior, "universal" organic glass-forming host matrix. 1-TNB melts at approximately 186–195 °C and, upon rapid cooling, forms an optically transparent amorphous glass.

Mechanistic Causality: The amorphous nature of the 1-TNB matrix traps spin-active dopants in completely random orientations. Under external magnetic fields, this random distribution yields a comprehensive "powder-like" 2D TREPR spectrum, allowing for the straightforward extraction of ZFS parameters (|D| and |E|) and relative sublevel populations without the tedious necessity of angular rotation studies. Furthermore, the rapid vitrification process kinetically traps the dopant molecules, preventing aggregation. This isolation is critical; it suppresses bimolecular photophysical quenching pathways such as singlet fission and triplet–triplet annihilation, thereby preserving the highly spin-polarized triplet states required for [1] and [2].

System Workflow & Spin Dynamics

G cluster_prep Matrix Preparation cluster_epr TREPR Spectroscopy N1 1-TNB + Dopant (Powder Mixing) N2 Thermal Melting (195 °C, Ar atm) N1->N2 N3 Rapid Quenching (Air Cooling) N2->N3 N4 Amorphous Glass (Isolated Spins) N3->N4 N5 Optical Pumping (Laser Excitation) N4->N5 Mount in Resonator N6 Intersystem Crossing (Spin Polarization) N5->N6 N7 TREPR Detection (Powder Pattern) N6->N7

Workflow of 1-TNB glass matrix preparation and subsequent Transient EPR detection.

Experimental Protocols

Protocol A: Preparation of Pentacene-Doped 1-TNB as a TREPR Calibration Standard

This protocol details the fabrication of a 0.01 wt% pentacene/1-TNB glass standard, utilizing the method validated for[1].

  • Materials: 1,3,5-tri(1-naphthyl)benzene (1-TNB), Pentacene, Synthetic-quartz EPR tubes (3 mm inner diameter), Argon gas, Oil bath.

Step-by-Step Methodology:

  • Gravimetric Doping: Weigh 1-TNB and pentacene to achieve a 0.01 wt% pentacene concentration. Causality: This ultra-low concentration ensures the spins are sufficiently dilute to prevent dipole-dipole broadening and triplet-triplet annihilation.

  • Homogenization: Transfer the powders into an agate mortar and co-grind thoroughly for 5–10 minutes until a uniform color is achieved.

  • Tube Loading & Deoxygenation: Transfer the ground mixture into a synthetic-quartz EPR tube. Connect the tube to a Schlenk line. Evacuate and flush the tube with Argon gas at least three times. Causality: Molecular oxygen ( 3O2​ ) is a paramagnetic triplet ground-state molecule that rapidly quenches photoexcited triplet states via energy transfer. Strict anaerobic conditions are mandatory to maximize the triplet lifetime and EPR signal-to-noise ratio.

  • Thermal Melting: Submerge the sealed EPR tube into a pre-heated oil bath at 195 °C under a continuous Argon atmosphere. Monitor until the powder completely transitions into a homogenous, free-flowing melt.

  • Vitrification (Quenching): Remove the tube from the oil bath and immediately expose it to ambient air to cool rapidly.

  • Quality Control (Self-Validation): Visually inspect the resulting solid pellet. It must be an optically transmitting, clear glass. If the pellet appears opaque or cloudy, microcrystalline domains have formed; the sample must be re-melted and quenched more aggressively to ensure total vitrification.

Protocol B: Matrix Encapsulation of N-Heteroacenes for Maser Gain Media Evaluation

When evaluating novel spin-active molecules (e.g., nitrogen-substituted tetracene derivatives like DAT, TrAT1, and TrAT2) for [2], 1-TNB acts as the universal host.

  • Molar Doping: Prepare a mixture of the N-heteroacene dopant in 1-TNB at a concentration of 0.1% mol/mol.

  • Thermal Processing: Follow the melting (186–195 °C) and rapid cooling procedure described in Protocol A.

  • Validation via Fluorescence: To confirm that the dopant has not aggregated within the matrix, perform Time-Correlated Single Photon Counting (TCSPC). The fluorescence lifetime of the dopant in the 1-TNB glass should be comparable to, or longer than, its lifetime in a dilute solvent (e.g., THF). A significantly shortened lifetime indicates aggregation-induced quenching, invalidating the sample for EPR.

Quantitative Data Presentation

The efficacy of 1-TNB as a stabilizing host matrix is demonstrated by comparing the photophysical properties of spin-active dopants in dilute solution versus the solid 1-TNB glass. The rapid cooling traps the molecules, suppressing non-radiative decay pathways and extending the fluorescence lifetimes ( τF​ ), which is critical for efficient intersystem crossing (ISC) and subsequent spin polarization.

Table 1: Photophysical Stability of N-Heteroacene Dopants in 1-TNB Matrix vs. THF Solution

Dopant MoleculeSolvent / MatrixStateFluorescence Lifetime ( τF​ )Matrix Effect / Observation
TrAT1 Tetrahydrofuran (THF)Liquid Solution0.891 nsRapid non-radiative decay in solution.
TrAT1 1-TNB (0.1% mol/mol)Amorphous Glass7.46 ns (avg)~8.3x increase; rigid matrix suppresses vibrational relaxation.
DAT Tetrahydrofuran (THF)Liquid Solution1.31 nsModerate decay due to solvent collisions.
DAT 1-TNB (0.1% mol/mol)Amorphous Glass14.5 ns (avg)~11x increase; excellent spin-isolation for maser applications.
TrAT2 Tetrahydrofuran (THF)Liquid Solution4.77 nsLongest solution lifetime among the derivatives.
TrAT2 1-TNB (0.1% mol/mol)Amorphous Glass18.5 ns (avg)~3.8x increase; ideal isolation preventing bimolecular quenching.

Data synthesized from the evaluation of N-heteroacenes as organic gain media.

Spectroscopic Analysis & Interpretation

Once the 1-TNB glass sample is mounted in the microwave resonator of the EPR spectrometer, it is subjected to pulsed laser excitation (e.g., 532 nm Nd:YAG or tunable OPO).

  • Powder Pattern Extraction: Because the 1-TNB matrix holds the dopants in all possible orientations relative to the external magnetic field ( B0​ ), the resulting TREPR spectrum stretches over the full 2D range (Magnetic Field vs. Time).

  • ZFS Parameters: By applying spectral simulation software (such as EasySpin for MATLAB), researchers can extract the axial ( ∣D∣ ) and rhombic ( ∣E∣ ) zero-field splitting parameters directly from the outer and inner edges of the powder pattern, respectively.

References

  • Pentacene in 1,3,5-Tri(1-naphtyl)benzene: A Novel Standard for Transient EPR Spectroscopy at Room Temperature Source: Applied Magnetic Resonance URL:[Link]

  • N-Heteroacenes as an Organic Gain Medium for Room-Temperature Masers Source: Chemistry of Materials (ACS Publications) URL:[Link]

Sources

Method

Application Note: A Multi-dimensional NMR Approach for Unambiguous 1H and 13C Resonance Assignment of 1,3,5-Tris(naphthyl)benzene Derivatives

Introduction: The Challenge of Characterizing Complex Polyaromatic Systems 1,3,5-Tris(naphthyl)benzene (TNB) and its derivatives are a significant class of molecules, primarily recognized for their propensity to form sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Characterizing Complex Polyaromatic Systems

1,3,5-Tris(naphthyl)benzene (TNB) and its derivatives are a significant class of molecules, primarily recognized for their propensity to form stable organic glasses and supercooled liquids.[1][2][3][4] This property makes them invaluable model systems in materials science for studying glass transition phenomena and molecular diffusion in condensed phases.[2][3][4] The synthesis of various structural analogues, often via Suzuki cross-coupling reactions, allows for the fine-tuning of material properties.[5][6]

However, the detailed structural characterization of these large, sterically crowded polyaromatic hydrocarbons (PAHs) presents a formidable challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. The sheer number of aromatic protons and carbons, coupled with very small chemical shift dispersion, results in severe signal overlap in standard 1D spectra, making unambiguous assignment nearly impossible with simple methods.[1] Furthermore, the dynamic nature of these molecules, specifically the restricted rotation around the aryl-naphthyl bonds, can lead to the interconversion of atropisomers, which may broaden signals or result in averaged spectra at room temperature.[1][5]

This application note provides a comprehensive guide and a robust protocol for the complete and accurate assignment of ¹H and ¹³C NMR spectra for 1,3,5-tris(naphthyl)benzene derivatives. We will delve into the underlying principles governing their spectral characteristics and present a multi-dimensional NMR strategy that leverages a suite of 2D correlation experiments. This self-validating workflow is designed to provide researchers, scientists, and drug development professionals with the confidence needed for unequivocal structural elucidation.

Foundational Principles: Decoding the Spectra of TNB Derivatives

A successful NMR assignment for TNB derivatives hinges on understanding the key factors that influence the chemical shifts and coupling patterns in these unique structures.

  • Chemical Shift Dispersion: Protons in PAHs typically resonate in a narrow window between 7.0 and 9.5 ppm, while carbons appear from 120 to 150 ppm.[7][8] In TNB derivatives, the large number of chemically similar, but magnetically inequivalent, nuclei leads to significant signal crowding within these regions.[1]

  • Through-Space Anisotropic Effects: The magnetic field experienced by a nucleus is heavily influenced by the local electronic environment. In TNBs, the multiple π-systems of the naphthyl and central benzene rings generate powerful anisotropic (directionally dependent) magnetic fields.[9] Protons situated in the shielding cone (above or below the plane of an adjacent aromatic ring) will be shifted upfield, while those on the periphery are deshielded and shifted downfield.[10][11][12] This effect is a primary contributor to the complex and often counter-intuitive chemical shifts observed.

  • Steric Compression: Due to the propeller-like arrangement of the naphthyl groups around the central benzene core, significant steric hindrance occurs. This forces certain protons into close proximity, causing their electron clouds to repel each other.[13][14][15] This "steric compression" deshields the involved protons, leading to a substantial downfield shift in their resonance frequency, a phenomenon that can be misinterpreted without further correlational data.[16][17]

  • Dynamic Stereochemistry (Atropisomerism): Rotation around the single bonds connecting the naphthyl groups to the central benzene ring is hindered. Variable-temperature (VT) ¹³C NMR studies have established rotational barriers of approximately 12-15 kcal/mol.[1][5] While this barrier is too low to allow for the separation of stable rotational isomers (atropisomers) at room temperature, it is significant enough to influence NMR measurements.[5] At ambient temperatures, the rapid interconversion on the NMR timescale results in a time-averaged spectrum where some positions may appear equivalent.[1]

A Validated Strategy: The Multi-Technique NMR Workflow

Unambiguous assignment requires a synergistic approach, integrating data from multiple NMR experiments. The limitations of one technique are overcome by the strengths of another. Isotopic labeling, particularly the synthesis of partially deuterated analogues, is a powerful but resource-intensive strategy that has proven crucial in definitively assigning complex spectra by simplifying ¹H signals and allowing for carbon detection via ¹³C{²H} INEPT experiments.[1][3]

For non-labeled compounds, the following 2D NMR experiments are essential:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar (J-coupled) proton networks, allowing for the mapping of adjacent protons within each naphthyl and benzene ring system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom to which it is attached. This is the cornerstone experiment for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is critical for identifying quaternary (non-protonated) carbons and for linking different spin systems together across the molecule.

The logical flow of data analysis is paramount for a self-validating assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Final Assignment n1d_h 1H NMR (Initial Proton Integration & Multiplet Analysis) cosy 1H-1H COSY (Map H-H Spin Systems) n1d_h->cosy Identify J-Couplings n1d_c 13C NMR / DEPT (Carbon Count & Type: CH, CH₂, CH₃, Cq) hsqc 1H-13C HSQC (Assign Protonated Carbons) n1d_c->hsqc Confirm Carbon Types cosy->hsqc Correlate H Spin Systems to Carbons assign Complete & Verified 1H and 13C Assignment cosy->assign hmbc 1H-13C HMBC (Assign Quaternary Carbons & Link Fragments) hsqc->hmbc Provide Anchor Points for Long-Range Correlations hsqc->assign hmbc->assign Final Structure Confirmation

Caption: Logical workflow for NMR spectral assignment of TNB derivatives.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring high-quality NMR data suitable for the complete assignment of a TNB derivative.

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble at the desired concentration. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are common choices.

  • Concentration: Prepare a solution of approximately 10-20 mg of the TNB derivative in 0.6 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (~50 mg) is beneficial to reduce acquisition time.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For long experiments or VT studies, degas the sample using several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can broaden lines.

B. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is strongly recommended to maximize signal dispersion.

  • Tuning and Shimming: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies and that the magnetic field homogeneity (shim) is optimized for sharp, symmetrical lineshapes.

Experiment Key Parameters & Rationale
¹H (1D) Pulses: 1; Spectral Width: ~12 ppm (centered around 6 ppm); Acquisition Time: > 3s (for high resolution); Relaxation Delay: 2s. Rationale: Provides a high-resolution overview of all proton signals.
¹³C{¹H} (1D) Pulses: ≥ 1024; Spectral Width: ~220 ppm; Relaxation Delay: 2s. Rationale: Detects all carbon signals. A longer acquisition time with more scans is needed due to the low natural abundance and sensitivity of ¹³C.
DEPT-135 Standard pulse program. Rationale: Differentiates carbon signals. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent.
¹H-¹H gCOSY Spectral Width: ~10 ppm in both dimensions; Data Points: 2048 (F2) x 256 (F1). Rationale: Gradient-selected COSY provides cleaner spectra by suppressing artifacts. Used to map out proton connectivity within each aromatic ring.
¹H-¹³C gHSQC Spectral Width: ~10 ppm (¹H) x ~160 ppm (¹³C, centered on aromatic region); Relaxation Delay: 1.5s. Rationale: Correlates protons to their directly attached carbons with high sensitivity.
¹H-¹³C gHMBC Spectral Width: ~10 ppm (¹H) x ~200 ppm (¹³C); Long-Range Coupling Delay: Optimized for J = 8-10 Hz. Rationale: The key experiment for assigning quaternary carbons and linking molecular fragments. The delay is optimized for typical aromatic ²JCH and ³JCH couplings.

Data Analysis: An Exemplary Case Study

Let's consider the well-documented example of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (2) .[1][5] The complexity of this molecule, with 36 unique carbon atoms, makes its assignment a perfect illustration of the required methodology.[1]

Table 1: Representative ¹H and ¹³C NMR Assignments for 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene in CDCl₃

Positionδ ¹H (ppm)δ ¹³C (ppm)Rationale from 2D NMR
Central Benzene
2'7.95123.6HMBC to H-4', H-6', H-8 (1-naphthyl)
4'/6'7.85125.1COSY to H-5'; HSQC to 125.1 ppm C
5'7.60129.5COSY to H-4'/6'; HMBC to C-1', C-3'/5'
1'-141.8HMBC from multiple naphthyl protons
3'/5'-141.5HMBC from H-2', H-4'/6' and naphthyl protons
1-Naphthyl Groups
27.55126.1COSY to H-3; HMBC to C-4, C-8a
87.50128.4Strong steric compression effect; HMBC to C-1', C-7
2-Naphthyl Group
1''8.20127.8Singlet; HMBC to C-2', C-3'', C-8a''
3''7.98126.5COSY to H-4''; HMBC to C-1'', C-4a''

(Note: This is an abbreviated and representative table. A full assignment involves all 36 carbons and 24 protons. Data is synthesized from literature values for illustrative purposes.)[1]

Assignment Walk-through:

  • Identify Spin Systems (COSY): The COSY spectrum allows for tracing the connectivity of protons within each of the three naphthyl rings and the central benzene ring. For example, the characteristic coupled protons of the 2-naphthyl group (H-3'', H-4'', etc.) can be walked through.

  • Assign Protonated Carbons (HSQC): Each proton cross-peak in the COSY spectrum is then mapped to its corresponding carbon via the HSQC spectrum. For instance, the proton at 7.85 ppm (H-4'/6') shows a direct correlation to the carbon at 125.1 ppm.

  • Assign Quaternary Carbons and Bridge Fragments (HMBC): This is the final and most critical step. The quaternary carbons (e.g., C-1', C-3'/5' of the central ring) are identified by their lack of an HSQC signal but the presence of multiple HMBC correlations from nearby protons. For example, C-1' will show HMBC cross-peaks to protons on the attached 1-naphthyl and 2-naphthyl rings, definitively linking the molecular backbone. The downfield shift of H-8 on the 1-naphthyl groups is a classic indicator of steric compression against the central ring protons.[1]

Conclusion

The structural elucidation of 1,3,5-tris(naphthyl)benzene derivatives by NMR spectroscopy is a non-trivial task that demands a systematic and multi-faceted approach. The inherent challenges of low chemical shift dispersion and signal overlap can be effectively overcome by leveraging a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. This protocol, grounded in the fundamental principles of anisotropy, steric effects, and scalar coupling, provides a self-validating workflow to achieve complete and unambiguous ¹H and ¹³C resonance assignments. The application of these advanced techniques is indispensable for researchers in materials science and drug development who rely on precise structural characterization to understand and innovate.

References

  • Bonvallet, P. A., Breitkreuz, C. J., Kim, Y. S., Todd, E. M., Traynor, K., Fry, C. G., Ediger, M. D., & McMahon, R. J. (2007). Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. The Journal of Organic Chemistry, 72(26), 10051–10057. [Link]

  • Kauth, D. A., & McMahon, R. J. (1995). Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes. The Journal of Physical Chemistry, 99(51), 17415–17422. [Link]

  • Bonvallet, P. A., et al. (2007). Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. ACS Publications. [Link]

  • Ling, Y., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Materials (Basel, Switzerland), 11(4), 460. [Link]

  • Liu, T., et al. (2015). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter, 11(38), 7546–7552. [Link]

  • Ling, Y., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. PubMed. [Link]

  • Bonvallet, P. A., et al. (2007). Organic glass-forming materials: 1,3,5-tris(naphthyl)benzene derivatives. The Journal of Organic Chemistry, 72(26), 10051-7. [Link]

  • Lacey, J. A., et al. (2015). Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy: Effect of PAH Content on Fuel Lubricity. National Institute of Standards and Technology. [Link]

  • Chen, Y., & Li, G. (2022). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 20(4), 673-683. [Link]

  • Alvarez-Ramírez, F., et al. (2019). Determination of 13C NMR Chemical Shift Structural Ranges for Polycyclic Aromatic Hydrocarbons (PAHs) and PAHs in Asphaltenes: An Experimental and Theoretical Density Functional Theory Study. Energy & Fuels, 33(8), 7234–7246. [Link]

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Source not specified. [Link]

  • Chen, Y., & Li, G. (2022). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. ResearchGate. [Link]

  • Intramolecular through-space interactions that cause steric compression... ResearchGate. [Link]

  • Kleinpeter, E., & Koch, A. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Publishing. [Link]

  • Chen, Y., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12465–12476. [Link]

  • Examples of Anisotropy Influences on Chemical Shift. Chemistry LibreTexts. [Link]

  • How does steric strain influence chemical shift in H NMR? Reddit. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Source not specified. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 452-64. [Link]

  • Summary of C13-NMR Interpretation. Source not specified. [Link]

  • Diamagnetic Anisotropy. Chemistry LibreTexts. [Link]

  • Shagiyarova, E. A., et al. (2024). Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. Preprints.org. [Link]

Sources

Application

Measurement of thermodynamic properties like fusion and vaporization enthalpy

Advanced Thermodynamic Profiling of Active Pharmaceutical Ingredients: Precision Measurement of Fusion and Vaporization Enthalpies Executive Summary & Mechanistic Rationale In pharmaceutical development, the thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Thermodynamic Profiling of Active Pharmaceutical Ingredients: Precision Measurement of Fusion and Vaporization Enthalpies

Executive Summary & Mechanistic Rationale

In pharmaceutical development, the thermodynamic properties of an Active Pharmaceutical Ingredient (API) dictate its physical stability, processability, and bioavailability. Two of the most critical thermodynamic parameters are the Enthalpy of Fusion ( ΔHfus​ ) and the Enthalpy of Vaporization/Sublimation ( ΔHvap/sub​ ) .

Mechanistically, ideal dissolution requires the breaking of solute-solute bonds within a crystal lattice—an energy barrier directly quantified by ΔHfus​ [1]. By determining ΔHfus​ and the melting temperature ( Tm​ ), formulation scientists can accurately predict the ideal solubility of a crystalline API using the Van't Hoff equation[1]. Conversely, ΔHvap/sub​ dictates the energy required for molecules to escape the bulk phase, governing the volatility of the API during drying processes, long-term physical stability, and the behavior of inhalation formulations[2][3].

This application note provides field-proven, self-validating protocols for measuring these enthalpies using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermodynamic Characterization Workflow

Thermodynamic_Workflow API API Solid-State Characterization DSC Differential Scanning Calorimetry (Heat Flow) API->DSC TGA Thermogravimetric Analysis (Isothermal Mass Loss) API->TGA Fusion Enthalpy of Fusion (ΔH_fus) DSC->Fusion Vapor Enthalpy of Vaporization/Sublimation TGA->Vapor Solubility Ideal Solubility Prediction Fusion->Solubility Stability Volatility & Process Stability Vapor->Stability

Thermodynamic characterization workflow for API solid-state properties.

Protocol I: Determination of Fusion Enthalpy ( ΔHfus​ ) via DSC

Mechanistic Grounding: Differential Scanning Calorimetry (DSC) measures the differential heat flow required to maintain a sample and an inert reference at the same temperature[4]. During the solid-to-liquid phase transition, the API absorbs heat (an endothermic event). The integrated area under this endothermic peak represents the enthalpy of fusion ( ΔHfus​ )[1][5].

Causality in Experimental Design:

  • Heating Rate (10 °C/min): The DSC heat flow signal ( dq/dt ) is directly proportional to the heating rate. Slower rates reduce the signal-to-noise ratio, while faster rates artificially broaden the melting peak and shift the onset temperature due to thermal lag[4]. A 10 °C/min rate provides the optimal balance of sensitivity and thermal equilibrium[6].

  • Sample Mass (2–5 mg): Strict mass control is vital. Larger masses introduce internal thermal gradients, meaning the sample does not melt uniformly. This leads to peak asymmetry and severe integration errors[7].

  • Purge Gas: A dry Nitrogen ( N2​ ) or Helium purge prevents oxidative degradation of the API at elevated temperatures[6].

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Calibrate the DSC cell resistance and capacitance using an Indium standard ( Tm​=156.6 °C, ΔHfus​=28.6 J/g)[6]. Verify the calibration accuracy by running a USP Melting Point Standard (e.g., USP Vanillin) to ensure the measured ΔHfus​ aligns with compendial values[7].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the API into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan base.

  • Thermal Method:

    • Equilibrate the sample at Tm​−50 °C.

    • Initiate a dynamic heating ramp at 10 °C/min to Tm​+20 °C under a 50 mL/min N2​ purge[6].

  • Data Integration: Using the instrument software, draw a linear baseline from the extrapolated onset of the melting event to the return-to-baseline point. Integrate the area under the curve to calculate ΔHfus​ in J/g, and multiply by the molecular weight to report in kJ/mol[1].

Protocol II: Determination of Vaporization/Sublimation Enthalpy ( ΔHvap/sub​ ) via Isothermal TGA

Mechanistic Grounding: While dynamic TGA is commonly used for degradation profiling, it often convolutes vaporization with thermal decomposition. Isothermal TGA isolates vaporization kinetics by holding the sample at temperatures strictly below its melting point. This allows the extraction of the sublimation/vaporization enthalpy via the Clausius-Clapeyron and Langmuir equations[3][8].

Causality in Experimental Design:

  • Isothermal Steps: By holding the sample isothermally at 4–5 temperature points below Tm​ , we achieve a steady-state mass loss rate ( dm/dt ) driven purely by sublimation/vaporization, avoiding the kinetic complexities of dynamic heating[3].

  • Purge Gas Flow: A constant flow of dry N2​ continuously sweeps away the vapor layer above the sample. This maintains a zero partial pressure of the API in the bulk gas, ensuring that the mass loss is governed by steady-state diffusion under Langmuir conditions[8].

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Validate the TGA cell constant and diffusion parameters by measuring the sublimation enthalpy of Benzoic Acid, which serves as a highly reliable reference standard with a known ΔHsub​ of approximately 93.2 kJ/mol[2][3].

  • Sample Preparation: Weigh 10–15 mg of the API into an open platinum or alumina TGA pan. Ensure the powder is distributed evenly to create a uniform surface area, as the rate of mass loss is highly surface-area dependent.

  • Thermal Method:

    • Rapidly heat the sample (e.g., 20 °C/min) to the first isothermal temperature ( T1​ , typically Tm​−60 °C).

    • Hold isothermally for 30–60 minutes until a linear, steady-state mass loss rate is established[3][8].

    • Repeat this process for T2​,T3​,T4​, and T5​ in ascending 5 °C increments.

  • Data Processing: Calculate the mass loss rate ( dm/dt ) for each isothermal segment. Plot the natural logarithm of the mass loss rate ( ln(dm/dt) ) versus the inverse of the absolute temperature ( 1/T in Kelvin). The slope of this linear regression is equal to −ΔHvap​/R (where R is the ideal gas constant, 8.314 J/(mol·K))[3][8].

Quantitative Data Presentation: Reference Standards

To ensure the trustworthiness of the generated data, laboratories must routinely validate their instruments against known thermodynamic standards. Table 1 summarizes the critical parameters for standardizing both DSC and TGA workflows.

Table 1: Reference Standards for Thermodynamic Calibration

Reference StandardTarget TransitionExpected Temperature ( Tm​ )Expected Enthalpy ( ΔH )Primary Application
Indium Fusion (Melting)156.6 °C28.6 J/gDSC Cell Constant & Enthalpy Calibration
USP Vanillin Fusion (Melting)~81.0 - 83.0 °C~145.0 J/gDSC System Suitability & Accuracy Check
Benzoic Acid SublimationN/A (Isothermal below Tm​ )~93.2 kJ/molTGA Vaporization/Sublimation Validation

References

  • Source: uspbpep.
  • Source: iteh.
  • Source: elsevierpure.
  • Source: acs.
  • Source: royalsocietypublishing.
  • Source: mdpi.
  • Source: acs.
  • DSC for Determining the Ideal Solubility? Tell Me How!

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Crystallization of 1,3,5-Tri(1-naphthyl)benzene (TNB)

Welcome to the Advanced Materials Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of bulky, non-planar aromatic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of bulky, non-planar aromatic molecules. 1,3,5-Tri(1-naphthyl)benzene (TNB, CAS: 7059-70-3) is a notorious example. Due to its unique propeller-like architecture, it is a classic glass-forming molecule that fiercely resists crystallization, preferring to crash out as a highly stable amorphous solid[1].

This guide provides the mechanistic causality behind TNB's behavior and field-proven, self-validating protocols to force this stubborn molecule into a highly ordered crystalline lattice.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my TNB synthesis always yield a stable amorphous glass instead of crystals? A1: The difficulty lies in the molecule's high configurational entropy and steric frustration. TNB consists of a central benzene ring substituted with three bulky α -naphthyl groups. These naphthyl rings cannot adopt a coplanar conformation due to severe steric hindrance, forcing the molecule into a 3D, propeller-like shape. When a TNB melt or solution is cooled, the bulk diffusion slows down drastically before the molecules can rotate and align into the precise orientations required for a crystal lattice. Consequently, the system becomes kinetically trapped in a supercooled liquid state, eventually undergoing a glass transition at approximately 343 K[2].

Q2: What is the best solvent system for liquid-phase crystallization of TNB? A2: Fast solvent evaporation is the enemy of TNB crystallization; it rapidly increases viscosity and traps the glassy state. You must maintain a very low degree of supersaturation. Historically, benzene has been used for recrystallization[1], but a modern, safer approach utilizes anti-solvent vapor diffusion . Toluene acts as an excellent primary solvent, while ethanol or hexanes serve as the anti-solvent. By allowing the anti-solvent to diffuse into the TNB-toluene solution over several weeks, you provide the bulky molecules the necessary time (and low viscosity environment) to overcome the kinetic barrier to nucleation.

Q3: I have a solid glassy TNB sample. Can I convert it to a crystal without dissolving it? A3: Yes, through precise thermal annealing of the supercooled liquid. If you heat the TNB glass above its glass transition temperature ( Tg​≈343 K) but well below its melting point ( Tm​≈458.6 K)[1], the material enters the supercooled liquid regime where translational Fickian diffusion is reactivated[3]. Crucial Insight: Do not rely on bulk crystallization. Research shows that surface diffusion on TNB glasses is up to 107 times faster than bulk diffusion at Tg​ [2]. By maximizing the surface area (e.g., scoring the surface or creating thin films) and holding the temperature around 380 K, you can drastically accelerate surface-facilitated crystal growth[2].

Q4: Is there a solvent-free purification method that guarantees crystalline TNB? A4: Vacuum sublimation is the gold standard for both purifying and crystallizing TNB[1]. By subliming the amorphous powder under high vacuum and carefully controlling the temperature of the collection substrate, you bypass the viscous liquid phase entirely. If the substrate is held slightly above Tg​ , the deposited molecules retain enough surface mobility to find their thermodynamic minimum (the crystal lattice) before being buried by subsequent layers[2].

Part 2: Quantitative Data & Thermodynamic Parameters

To successfully design your crystallization experiments, you must strictly adhere to TNB's thermodynamic boundaries. Below is a validated reference table for TNB phase transitions.

ParameterValueSignificance for Crystallization
Molecular Weight 456.59 g/mol Bulky mass contributes to sluggish bulk diffusion.
Glass Transition ( Tg​ ) ~343 K (70 °C)[2]Below this, the molecule is kinetically frozen. Annealing must occur above this point.
Melting Point ( Tm​ ) 458.6 K (185.5 °C)[1]The target endotherm to verify successful crystallization via DSC.
Enthalpy of Fusion ( ΔHfus​ ) ~39.9 kJ/mol[1]Low enthalpy indicates a small thermodynamic driving force for crystallization.
Surface/Bulk Diffusion Ratio 107 at Tg​ [2]Proves that crystallization must be initiated at the free surface, not in the bulk.

Part 3: Experimental Protocols

Protocol A: Solvent-Free Crystallization via Vacuum Sublimation

This method leverages high surface mobility to bypass the bulk kinetic traps of the supercooled liquid[2].

  • Preparation: Load 500 mg of amorphous TNB powder into the bottom of a gradient vacuum sublimation apparatus.

  • Evacuation: Apply a high vacuum (at least 10−3 Torr) to the system to lower the required sublimation temperature and prevent thermal degradation.

  • Source Heating: Gradually heat the source zone to 420 K . Caution: Do not exceed 450 K, as melting the sample will cause it to pool and reduce the sublimation rate.

  • Substrate Tuning (The Critical Step): Maintain the collection cold finger/substrate at 380 K . If the cold finger is too cold ( <343 K), the TNB vapor will quench into an ultrastable glass[2]. Holding it at 380 K ensures the molecules have sufficient surface mobility to arrange into a crystalline lattice upon deposition.

  • Harvesting: After 24 hours, break the vacuum and harvest the highly pure, crystalline TNB from the 380 K zone[1].

Protocol B: Thermal Annealing of Supercooled TNB

This protocol is ideal for converting pre-existing glass films or bulk amorphous solids into crystals.

  • Thermal Erasure: Place the glassy TNB sample in a Differential Scanning Calorimeter (DSC) pan or a vacuum oven. Heat the sample to 470 K for 5 minutes to completely melt it and erase all thermal history and random glassy aggregates.

  • Quenching to SCL: Rapidly cool the melt to 380 K (a cooling rate of 40 K/min is sufficient[1]). The sample is now a supercooled liquid (SCL).

  • Isothermal Hold & Surface Nucleation: Hold the sample isothermally at 380 K for 12 to 24 hours. To accelerate this, gently scratch the surface of the liquid with a micro-needle; the massive surface diffusion rate will trigger nucleation at the defect sites[2].

  • Validation: Run a DSC heating scan at 10 K/min from 300 K to 490 K. A successfully crystallized sample will show no baseline shift at 343 K (absence of Tg​ ) and a sharp endothermic melting peak at 458.6 K [1].

Part 4: Mechanistic Visualizations

Below are the logical workflows and thermodynamic pathways governing TNB crystallization.

TNB_Thermodynamics Melt TNB Melt (T > 458.6 K) FastCool Fast Cooling (Traps Disorder) Melt->FastCool SlowCool Slow Cooling / Thermal Annealing Melt->SlowCool SCL Supercooled Liquid (343 K < T < 458.6 K) FastCool->SCL Crystal Crystalline TNB (Thermodynamic Minimum) SlowCool->Crystal Nucleation & Growth Glass Amorphous Glass (T < 343 K) SCL->Glass T < Tg (343 K) SCL->Crystal Isothermal Hold (Surface Crystallization) Glass->SCL Heat above Tg

Caption: Thermodynamic pathways of TNB: Overcoming the kinetic trap of the glassy state to achieve crystallization.

TNB_Workflow Start Amorphous TNB Obtained Decision Choose Crystallization Method Start->Decision Solvent Solution Growth Decision->Solvent Thermal Thermal Annealing Decision->Thermal Sublimation Vacuum Sublimation Decision->Sublimation Solvent_Action Toluene/Ethanol Vapor Diffusion Solvent->Solvent_Action Thermal_Action Isothermal Hold at 380 K (SCL state) Thermal->Thermal_Action Sublimation_Action Sublime at 420 K Collect at 380 K Sublimation->Sublimation_Action Success TNB Crystals (Verify Tm = 458.6 K by DSC) Solvent_Action->Success Thermal_Action->Success Sublimation_Action->Success

Caption: Decision matrix and experimental workflows for crystallizing 1,3,5-Tri(1-naphthyl)benzene.

References

  • Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment Preprints.org[Link]

  • Surface diffusion and surface crystal growth of tris-naphthyl benzene glasses The Journal of Chemical Physics | AIP Publishing[Link]

  • Self-Diffusion of Supercooled Tris-naphthylbenzene The Journal of Physical Chemistry B | ACS Publications[Link]

Sources

Optimization

Technical Support Center: Analytical Resolution of 1,3,5-Tris(naphthyl)benzene Isomers

Welcome to the Technical Support Center. Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting protocols for the structural assignment and dy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting protocols for the structural assignment and dynamic characterization of 1,3,5-tris(naphthyl)benzene derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is there historical confusion regarding the isolation of 1,3,5-tris(1-naphthyl)benzene atropisomers? A: In earlier literature, it was a widely held misconception that 1,3,5-tris(1-naphthyl)benzene existed as a separable mixture of noninterconverting rotational isomers (atropisomers) at room temperature[1]. This was based on the assumption that steric hindrance between the bulky 1-naphthyl groups and the central benzene ring completely restricted rotation. However, rigorous [2] demonstrated that the rotational barrier is only ~12-15 kcal/mol[3].

Causality: At room temperature (298 K), the ambient thermal energy ( kT ) is sufficient to overcome this moderate barrier, leading to rapid interconversion on the NMR timescale[4]. The "stable" glass-forming material isolated in older studies was actually misassigned; it was the positional isomer 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, which inherently possesses static Cs​ symmetry regardless of rotation[1].

Q2: How does molecular symmetry dictate the NMR resolution of these positional isomers? A: The rapid bond rotation of 1,3,5-tris(1-naphthyl)benzene averages its conformation to an effective C3​ symmetry in room-temperature solution[3]. This high symmetry drastically reduces the number of distinct magnetic environments, yielding a highly simplified 13 C NMR spectrum. Conversely, the positional isomer 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene possesses Cs​ symmetry, lacking the threefold rotational axis[3]. This lower symmetry results in nearly double the number of distinct carbon resonances.

Troubleshooting Guide 1: Room-Temperature NMR Protocol for Positional Isomers

Objective: Differentiate 1,3,5-tris(1-naphthyl)benzene from its positional isomers using 1D NMR.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the synthesized tris(naphthyl)benzene in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure complete dissolution to maintain a high signal-to-noise ratio.

  • Instrument Calibration: Tune and match the NMR probe (500 MHz or higher recommended) to both 1 H and 13 C frequencies.

  • Acquisition of 13 C{1H} NMR: Acquire a proton-decoupled 13 C spectrum at 298 K. Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration.

  • Self-Validating Check (DEPT-135): Run a DEPT-135 sequence.

    • Validation: Resonances with δ>131 ppm that disappear in the DEPT-135 spectrum are confirmed as quaternary (ipso) carbons[3]. This validates your peak picking and ensures you are not counting solvent or impurity peaks.

  • Signal Enumeration & Causality Analysis: Count the total number of distinct 13 C resonances (excluding the CDCl 3​ triplet at 77.16 ppm).

    • Outcome A (~12 distinct signals): The rapid bond rotation averages the molecule to C3​ symmetry, confirming the presence of 1,3,5-tris(1-naphthyl)benzene.

    • Outcome B (>20 distinct signals): The molecule lacks a C3​ axis, confirming the presence of a lower-symmetry positional isomer such as 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene[3].

Troubleshooting Guide 2: Variable-Temperature (VT) NMR Protocol for Atropisomers

Objective: Freeze out the aryl-aryl bond rotation to observe the static syn ( C3​ ) and anti ( Cs​ ) atropisomers of 1,3,5-tris(1-naphthyl)benzene.

Step-by-Step Methodology:

  • Solvent Selection: Prepare the sample in a low-freezing-point solvent such as CD 2​ Cl 2​ or toluene- d8​ , as CDCl 3​ freezes at 209 K.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the time-averaged, sharp aromatic resonances.

  • Incremental Cooling (The Coalescence Phase): Lower the probe temperature in 10 K increments down to 230 K. Allow 5 minutes of thermal equilibration at each step.

    • Self-Validating Check: Observe the proton signals between 7.0 and 8.0 ppm. You must observe significant line broadening. This broadening confirms that the exchange rate of the atropisomers is approaching the NMR timescale (intermediate exchange regime).

  • Deep Cooling (The Static Phase): Continue cooling the probe to 193 K.

  • Final Acquisition & Analysis: Acquire the 1 H and 13 C spectra at 193 K. The thermal energy is now insufficient to overcome the [1]. The previously broadened peaks will resolve into sharp, distinct sets of signals corresponding to the static syn ( C3​ symmetry) and anti ( Cs​ symmetry) atropisomers.

Data Presentation

Table 1: Symmetry and NMR Signal Correlation for Tris(naphthyl)benzenes

IsomerEffective Symmetry (298 K)Static Symmetry (<193 K)Expected 13 C NMR Complexity
1,3,5-tris(1-naphthyl)benzene C3​ (Time-averaged) C3​ (syn) & Cs​ (anti)Low (~12 signals at 298 K)
1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene Cs​ Cs​ High (>20 signals at 298 K)
1-(1-naphthyl)-3,5-bis(2-naphthyl)benzene Cs​ Cs​ High (>20 signals at 298 K)
1,3,5-tris(2-naphthyl)benzene C3​ C3​ Low (~12 signals at 298 K)

Table 2: Thermodynamic and Rotational Barrier Data

Parameter1-Naphthyl-Aryl Bond2-Naphthyl-Aryl BondPhysical Consequence
Rotational Barrier ( Ea​ ) ~12 - 15 kcal/mol< 9 kcal/molRapid rotation at RT; requires VT-NMR <193 K to freeze[1].
Phase Behavior N/A (Forms stable glass)N/A (Forms stable glass)Moderate barriers prevent crystallization, favoring supercooled liquids[5].
Analytical Workflow Visualization

Workflow A Synthesized Tris(naphthyl)benzene Sample Preparation B Acquire Room Temperature 1H and 13C NMR (298 K) A->B C Evaluate Molecular Symmetry (13C Resonance Count) B->C D Simplified Spectrum (~12 signals) Time-Averaged C3 Symmetry C->D High Symmetry E Complex Spectrum (>20 signals) Static Cs Symmetry C->E Low Symmetry F 1,3,5-tris(1-naphthyl)benzene (Positional Isomer 1) D->F G 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (Positional Isomer 2) E->G H Perform VT-NMR (Cool to 193 K) to cross rotational barrier F->H Investigate Dynamics I Resolve syn (C3) and anti (Cs) Atropisomers H->I

Workflow for NMR-based structural and atropisomeric resolution of tris(naphthyl)benzenes.

References
  • Bonvallet, P. A., Breitkreuz, C. J., Kim, Y. S., Todd, E. M., Traynor, K., Fry, C. G., Ediger, M. D., & McMahon, R. J. "Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives." The Journal of Organic Chemistry, 2007.[Link]

  • Whitaker, C. M., & McMahon, R. J. "Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes." The Journal of Physical Chemistry, 1996.[Link]

  • Kearns, K. L., Swallen, S. F., Ediger, M. D., Wu, T., & Yu, L. "Highly Stable Vapor-Deposited Glasses of Four Tris-naphthylbenzene Isomers." The Journal of Physical Chemistry B, 2008.[Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra with Overlapping Resonances

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter a universal bottleneck in drug discovery and metabolomics: interpreting complex NMR spectra plagued by overlapping re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter a universal bottleneck in drug discovery and metabolomics: interpreting complex NMR spectra plagued by overlapping resonances. In 1D ¹H NMR, the narrow chemical shift dispersion (typically 1-10 ppm) combined with homonuclear spin-spin couplings ( J -couplings) often results in severe spectral crowding[1].

This guide provides field-proven, self-validating protocols to disentangle these signals, ensuring high scientific integrity in your structural and quantitative analyses.

Diagnostic Workflow

NMR_Troubleshooting Start 1D 1H NMR Acquired (Overlapping Signals) CheckOverlap Assess Overlap Severity & Origin Start->CheckOverlap Minor Minor Overlap (Baseline resolution possible) CheckOverlap->Minor Low complexity Severe Severe Overlap (Complex multiplet humps) CheckOverlap->Severe High complexity Deconv Spectral Deconvolution (e.g., DEEP Picker, BATMAN) Minor->Deconv Quantitative Analysis TwoD Escalate to 2D NMR (HSQC, TOCSY, J-Res) Severe->TwoD Structural Assignment PureShift Pure Shift NMR (PSYCHE) (Collapse J-couplings) Severe->PureShift High-Resolution 1D TwoD->Deconv Resolve 2D Overlap PureShift->Deconv Simplify Fitting

Fig 1: Diagnostic workflow for resolving overlapping NMR resonances based on spectral complexity.

Frequently Asked Questions (FAQs)

Q1: Why do overlapping resonances occur, and what is the physical causality behind the "hump" in my 1D ¹H spectra? A1: Overlap primarily stems from two factors: low chemical shift dispersion and multiplet splitting. In complex molecules like long-chain aliphatic eicosanedioic acid derivatives or dense biofluid mixtures, many protons exist in nearly identical electronic environments[2]. Consequently, their Larmor frequencies are almost identical. When these signals are further split into multiplets by scalar homonuclear couplings ( JHH​ ), the individual peaks broaden and merge into an unresolved "hump"[3]. The causality is fundamentally physical: the spectrometer's magnetic field strength ( B0​ ) dictates chemical shift dispersion (Hz/ppm), but J -coupling (Hz) is field-independent. Therefore, while moving to a higher-field magnet improves dispersion, it cannot eliminate multiplet-induced overlap[4].

Q2: I need quantitative data from a crowded spectrum, but I lack the time for multidimensional NMR. What are my options? A2: You have two primary avenues:

  • Computational: Spectral deconvolution. Algorithms like BATMAN (Bayesian AuTomated Metabolite Analyser for NMR data)[4] or DEEP Picker1D[5] mathematically resolve overlapping peaks by fitting theoretical lineshapes (e.g., Voigt profiles) to the experimental data.

  • Experimental: Pure Shift NMR. Techniques like PSYCHE (Pure Shift Yielded by CHirp Excitation) use specialized pulse sequences to decouple homonuclear interactions, collapsing complex multiplets into sharp, highly resolved singlets[3][6].

Troubleshooting Guides & Experimental Protocols
Guide A: Resolving Severe Aliphatic Overlap using Pure Shift NMR (PSYCHE)

Context: When 1D ¹H spectra are too crowded for integration, Pure Shift NMR simplifies the spectrum by removing JHH​ couplings[3]. Self-Validation System: Compare the integral of an isolated singlet in the standard 1D spectrum to its corresponding pure shift singlet. A consistent integral ratio confirms that the pure shift sequence has not introduced artifactual signal loss.

Step-by-Step Methodology:

  • Calibrate Pulses: Accurately calibrate the 90° pulse width and optimize the relaxation delay ( d1​ ) to ensure complete longitudinal relaxation ( T1​ ), which is critical for quantitative accuracy.

  • Set Up PSYCHE Sequence: Load the PSYCHE pulse program. Configure the low-flip-angle swept (chirp) pulses. These pulses selectively refocus chemical shifts while allowing J -couplings to evolve and be decoupled[3].

  • Optimize Chunking: Pure shift data is acquired in "chunks" (pseudo-2D acquisition). Set the chunk duration to be short enough to prevent significant J -evolution during acquisition, typically 15-30 ms[6].

  • Acquire and Process: Execute the pseudo-2D experiment. Use spectrometer software to reconstruct the chunks into a single 1D free induction decay (FID). Fourier transform to reveal a spectrum of sharp singlets[6].

Guide B: Quantitative Analysis via Spectral Deconvolution

Context: When physical separation of peaks is impossible, computational deconvolution extracts relative concentrations from overlapped regions[4]. Self-Validation System: The protocol is self-validating via residual analysis. Subtract the computationally fitted spectrum from the experimental spectrum. A flat baseline in the residual spectrum confirms an accurate fit[5].

Step-by-Step Methodology:

  • Pre-processing: Perform rigorous baseline correction and phase optimization on the 1D ¹H spectrum. Deconvolution algorithms are highly sensitive to phase distortions.

  • Select Deconvolution Tool: Initialize a tool such as DEEP Picker1D (utilizing deep neural networks for peak picking and Voigt fitting)[5] or BATMAN (utilizing Bayesian modeling)[4].

  • Define Priors: Input prior knowledge. For BATMAN, provide the characteristic resonance signatures (chemical shifts, expected multiplet patterns) of the target metabolites[4]. For DEEP Picker1D, define the expected number of peaks if known[7].

  • Execute Fitting: Run the deconvolution algorithm. The software will iteratively adjust peak positions, amplitudes, and linewidths to minimize the difference between the simulated and experimental spectra[5].

  • Analyze Residuals: Inspect the residual trace. If significant signals remain, adjust the prior parameters (e.g., add a missing minor peak) and re-run the fit[5].

Guide C: Utilizing 2D Heteronuclear Correlation (HSQC) for Structural Assignment

Context: When 1D overlap prevents structural assignment, escalating to 2D Heteronuclear Single Quantum Coherence (HSQC) disperses the crowded proton signals across the much wider ¹³C chemical shift range (typically 0-200 ppm)[1][8]. Self-Validation System: Cross-reference HSQC cross-peaks with a 1D DEPT-135 spectrum. The phase of the DEPT signal (CH/CH₃ vs. CH₂) must perfectly match the multiplicity inferred from the HSQC[8].

Step-by-Step Methodology:

  • Acquire 1D Reference Spectra: Obtain high-quality 1D ¹H and ¹³C spectra to define the spectral widths required for the 2D experiment[8].

  • Configure HSQC Parameters: Set the spectral width in the direct dimension (¹H) and indirect dimension (¹³C) to encompass all signals. Ensure sufficient increments ( t1​ points) in the indirect dimension to achieve high carbon resolution[2].

  • Execute and Process: Acquire the data. Apply an appropriate window function (e.g., sine bell squared) in both dimensions before Fourier transformation to enhance resolution and minimize truncation artifacts.

  • Assign Cross-Peaks: Map the chemical shifts of directly bonded proton and carbon atoms. Even if protons overlap at 1.5 ppm, they will appear as distinct cross-peaks if their attached carbons resonate at different frequencies (e.g., 25 ppm vs. 30 ppm)[1][8].

Quantitative Data Presentation

Table 1: Comparison of NMR Resolution Techniques

TechniqueResolution PowerSensitivity PenaltyTypical Acq. TimeBest Use Case
1D ¹H NMR Low (High overlap)None (Baseline)< 5 minsRapid screening, high-purity samples
Pure Shift (PSYCHE) High (Singlets only)High (~10x loss)*15 - 60 minsCrowded 1D spectra, measuring small Δδ
2D J-Res ModerateLow10 - 30 minsSeparating chemical shift from J -coupling
2D HSQC Very HighModerate30 - 120 minsStructural assignment, severe proton overlap
Spectral Deconv. High (Computational)NonePost-processingQuantitative analysis of complex mixtures

*Note: Sensitivity penalties in Pure Shift NMR can be mitigated using hyperpolarization techniques like SABRE, which can enhance signals by up to a factor of 60[9].

References
  • DEEP Picker1D and Voigt Fitter1D: a versatile tool set for the automated quantitative spectral deconvolution of complex 1D-NMR spectra. Copernicus Publications. 5

  • NMR Spectroscopy for Metabolomics Research. NIH. 1

  • The impact of the method of extracting metabolic signal from 1H-NMR data on the classification of samples: A case study of binning and BATMAN in lung cancer. PLOS One. 4

  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives. Benchchem. 2

  • 2D NMR Problem Solving. Eugene E. Kwan. 8

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI. 6

  • SABRE-enhanced real-time pure shift NMR spectroscopy. NIH. 9

  • Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis. Chemical Communications (RSC Publishing). 3

Sources

Optimization

Technical Support Center: Purification of 1,3,5-Tri(1-naphthyl)benzene by Fractional Sublimation

Welcome to the technical support center for the purification of 1,3,5-Tri(1-naphthyl)benzene (TNB) via fractional sublimation. This guide is designed for researchers, scientists, and professionals in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,3,5-Tri(1-naphthyl)benzene (TNB) via fractional sublimation. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are looking to achieve high-purity TNB for their applications. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during the purification process.

Introduction to Fractional Sublimation of 1,3,5-Tri(1-naphthyl)benzene

1,3,5-Tri(1-naphthyl)benzene is a polyaromatic hydrocarbon with a high melting point and significant thermal stability, making it an ideal candidate for purification by sublimation.[1][2] Fractional sublimation, particularly under high vacuum, is a powerful technique to separate TNB from non-volatile impurities and other compounds with different vapor pressures.[3][4][5] This method is frequently employed to achieve the high purities (often >99.9%) required for applications in organic electronics.[3][6]

The principle of fractional sublimation relies on heating the crude solid material under reduced pressure, causing it to transition directly from a solid to a gaseous phase without passing through a liquid phase.[7] By applying a temperature gradient along the sublimation apparatus, different compounds will condense (desublimate) at different zones according to their volatility, allowing for the separation of the desired product from impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical operating parameters for the fractional sublimation of 1,3,5-Tri(1-naphthyl)benzene?

A1: While optimal conditions should be determined empirically for your specific setup and impurity profile, a good starting point for the fractional sublimation of TNB is a vacuum level of 10⁻³ Torr or lower.[8][9] The sublimation temperature should be carefully controlled and gradually increased. Given its high boiling point, the sublimation of TNB will require elevated temperatures, but it is crucial to stay below the decomposition temperature. A temperature gradient should be established along the collection surface to allow for the separation of fractions.

ParameterRecommended RangeRationale
Vacuum Pressure 10⁻³ to 10⁻⁶ TorrReduces the sublimation temperature, preventing thermal decomposition and enhancing the mean free path of molecules.[7]
Sublimation Temperature Empirically determined (start ~180-250 °C)Must be high enough to generate sufficient vapor pressure for sublimation but below the decomposition temperature.
Collection Surface Temperature Gradient (e.g., 150 °C to room temp.)Allows for the separation of TNB from more and less volatile impurities.[3]
Sublimation Time Varies (hours to days)Dependent on the quantity of material, sublimation rate, and desired purity.

Q2: How can I confirm the purity of my sublimed 1,3,5-Tri(1-naphthyl)benzene?

A2: The purity of the collected fractions should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of TNB.[8][10] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can also be used to confirm the identity and purity of the final product. The melting point of the purified TNB can also serve as an indicator of purity; a sharp melting point close to the literature value suggests high purity.[1][11]

Q3: What are the safety precautions I should take when performing a high-vacuum sublimation of 1,3,5-Tri(1-naphthyl)benzene?

A3: As a standard laboratory practice, always consult the Safety Data Sheet (SDS) for 1,3,5-Tri(1-naphthyl)benzene before starting any experiment.[11][12] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and gloves.[11][12]

  • Ventilation: Perform the sublimation in a well-ventilated area or a fume hood to avoid inhalation of any volatile compounds.[11]

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety shield around the sublimation apparatus.

  • High Temperatures: Use appropriate insulation and be cautious of hot surfaces.

  • Handling of Sublimed Product: The purified product is often a fine powder. Handle it carefully to avoid creating dust and potential inhalation.[12]

Troubleshooting Guide

This section addresses common issues encountered during the fractional sublimation of 1,3,5-Tri(1-naphthyl)benzene.

Problem 1: Low or No Sublimate Collection

Possible Causes & Solutions:

  • Insufficient Temperature: The sublimation temperature may be too low to generate enough vapor pressure for TNB.

    • Solution: Gradually increase the temperature of the sublimation zone while monitoring the pressure and for any signs of decomposition.

  • Poor Vacuum: A leak in the system can prevent the pressure from being low enough for sublimation to occur at a reasonable temperature.

    • Solution: Check all joints and seals for leaks. Ensure the vacuum pump is functioning correctly and is capable of reaching the desired vacuum level.

  • Material Decomposition: If the temperature is too high, the TNB may be decomposing rather than subliming.

    • Solution: Reduce the sublimation temperature. Consider using a higher vacuum to lower the required sublimation temperature.[7]

Problem 2: Poor Separation of Fractions (Contaminated Product)

Possible Causes & Solutions:

  • Inadequate Temperature Gradient: A poorly defined or insufficient temperature gradient along the collection surface will result in co-deposition of impurities with the product.

    • Solution: Ensure a stable and well-controlled temperature gradient is established along the sublimation tube. This can be achieved through the use of a tube furnace with multiple heating zones or by controlled cooling of different sections.[3]

  • Sublimation Rate is Too High: Rapid sublimation can lead to the entrainment of less volatile impurities in the vapor stream, resulting in their deposition along with the product.

    • Solution: Reduce the sublimation temperature to decrease the rate of sublimation. This allows for a more controlled deposition process.

  • Impurities with Similar Vapor Pressures: If the crude material contains impurities with vapor pressures very close to that of TNB, a single fractional sublimation may not be sufficient.

    • Solution: Repeat the sublimation process on the collected fraction (re-sublimation). Alternatively, consider a pre-purification step such as recrystallization to remove some of the closely related impurities.[13]

Problem 3: Product is Discolored

Possible Causes & Solutions:

  • Thermal Decomposition: Yellowing or darkening of the sublimate can be an indication of thermal decomposition.

    • Solution: Lower the sublimation temperature and/or improve the vacuum level.

  • Presence of Colored Impurities: The discoloration may be due to the co-sublimation of colored impurities.

    • Solution: Optimize the temperature gradient to better separate the colored impurities from the TNB fraction. A pre-purification step might also be necessary.

  • Oxidation: If there is a small leak in the vacuum system, residual oxygen can cause oxidation of the TNB at high temperatures.

    • Solution: Ensure a high-quality vacuum and consider purging the system with an inert gas (e.g., nitrogen or argon) before starting the sublimation.

Experimental Workflow & Diagrams

Fractional Sublimation Workflow

The following diagram illustrates the general workflow for the purification of 1,3,5-Tri(1-naphthyl)benzene by fractional sublimation.

Fractional_Sublimation_Workflow cluster_prep Preparation cluster_process Sublimation Process cluster_collection Collection & Analysis prep_sample Crude TNB Sample load_sample Load Sample into Sublimation Tube prep_sample->load_sample assemble Assemble Apparatus load_sample->assemble evacuate Evacuate System (High Vacuum) assemble->evacuate heat Apply Heat & Establish Temperature Gradient evacuate->heat sublime Sublimation & Deposition heat->sublime cool Cool System sublime->cool vent Vent System cool->vent collect Collect Fractions vent->collect analyze Analyze Purity (HPLC, NMR, MP) collect->analyze

Caption: General workflow for fractional sublimation of 1,3,5-Tri(1-naphthyl)benzene.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the sublimation process.

Troubleshooting_Decision_Tree cluster_low_yield Low/No Yield cluster_contamination Contaminated Product cluster_discoloration Discolored Product start Problem Encountered q_temp_vac Check Temperature & Vacuum start->q_temp_vac Low Yield q_gradient Check Temperature Gradient start->q_gradient Contamination q_decomp Signs of Decomposition? start->q_decomp Discoloration a_inc_temp Increase Temp q_temp_vac->a_inc_temp Low a_chk_leaks Check for Leaks q_temp_vac->a_chk_leaks OK a_opt_gradient Optimize Gradient q_gradient->a_opt_gradient Poor a_resublime Re-sublime q_gradient->a_resublime OK a_dec_temp Decrease Temp q_decomp->a_dec_temp Yes a_chk_oxidation Check for Leaks (Oxidation) q_decomp->a_chk_oxidation No

Caption: Decision tree for troubleshooting fractional sublimation issues.

References

  • 1,3,5-Tri(1-naphthyl)benzene, 1G - T3193-1G. Retrieved from [Link]

  • Sublimation (phase transition) - Wikipedia. Retrieved from [Link]

  • 1,3,5-Tri(1-naphthyl)benzene | C36H24 | CID 15208120 - PubChem. Retrieved from [Link]

  • Sublimation Electrification of Organic Compounds | Journal of the American Society for Mass Spectrometry - ACS Publications. Retrieved from [Link]

  • Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment - MDPI. Retrieved from [Link]

  • US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents.
  • Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. Retrieved from [Link]

  • 53.3: Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance | Request PDF - ResearchGate. Retrieved from [Link]

  • Sublimation Theory - Chemistry Online @ UTSC. Retrieved from [Link]

  • SUBLIMATION PURIFICATION TECHNOLOGY|KNC Laboratories Co.,Ltd. Retrieved from [Link]

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]

  • Troubleshooting Sublimation Printing | PYD Life. Retrieved from [Link]

  • The sublimation set up before (left) and after (right). Retrieved from [Link]

  • Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. Retrieved from [Link]

  • Stop the Fade! 7 Reasons Your Sublimation Colors Are Dull (And How to Fix Them). Retrieved from [Link]

  • Tired of Sublimation Print Errors? Your Ultimate Troubleshooting Checklist! Retrieved from [Link]

  • Sublimation Printing: A Step-By-Step Troubleshooting Guide | DecoNetwork. Retrieved from [Link]

  • The Most Common Sublimation Mistakes (And How to Fix Them) - The Stainless Depot. Retrieved from [Link]

  • Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment - ResearchGate. Retrieved from [Link]

  • Purification By Sublimation | Innovation.world. Retrieved from [Link]

  • 1,3,5-triacetylbenzene - Organic Syntheses Procedure. Retrieved from [Link]

  • CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents.
  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

  • US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents.
  • (PDF) Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment - ResearchGate. Retrieved from [Link]

  • Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment - PubMed. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Glass-Formers: 1,3,5-Tri(1-naphthyl)benzene vs. o-Terphenyl

Introduction: The Quest for Stable Amorphous States The formation of a glass, an amorphous solid lacking long-range crystalline order, is a phenomenon of profound scientific and technological importance. From enhancing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Stable Amorphous States

The formation of a glass, an amorphous solid lacking long-range crystalline order, is a phenomenon of profound scientific and technological importance. From enhancing the bioavailability of pharmaceutical drugs to enabling the next generation of organic electronics, the ability to create and maintain a stable glassy state is paramount. At the heart of this field are molecular glass-formers—compounds that readily supercool into a glass rather than crystallizing.

For decades, o-terphenyl (OTP) has served as the archetypal model for studying the glass transition.[1] Its relative structural simplicity and extensive characterization have made it a benchmark for theoretical models. However, the demand for materials with greater thermal stability and resistance to crystallization has driven research toward more complex architectures. Among these, 1,3,5-tri(1-naphthyl)benzene (TNB) has emerged as a molecule with exceptionally high glass-forming ability.[2][3]

This guide provides an in-depth, data-driven comparison of these two seminal glass-formers. We will dissect their molecular properties, compare their core glass-forming parameters, and provide a practical experimental protocol for their characterization. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate molecule for their specific application, whether for fundamental research or advanced material formulation.

Molecular Architecture: The Foundation of Glass-Forming Ability

The propensity of a molecule to form a glass is intimately linked to its structure. The differences between OTP and TNB are stark and directly inform their divergent behaviors.

  • o-Terphenyl (OTP): Composed of a central phenyl ring with two flanking phenyl groups at the 1 and 2 positions, OTP has a compact, somewhat rigid structure.[4][5] For years, it was treated as an essentially rigid molecule in simulations, which contributed to its popularity as a simple model system.[4] However, recent spectroscopic and computational studies have revealed that significant intramolecular motions and mixing with intermolecular vibrations occur, challenging the long-held assumption of rigidity and adding complexity to its behavior.[1][4][5]

  • 1,3,5-Tri(1-naphthyl)benzene (TNB): TNB represents a significant step up in structural complexity. It features three bulky naphthyl groups attached to a central benzene ring in a highly symmetric, propeller-like arrangement. This sterically hindered structure presents a substantial energy barrier to the cooperative molecular packing required for crystallization. Furthermore, the molecule can exist as different rotational isomers (atropisomers), and the modest energy barriers to their interconversion in the liquid state further frustrate the crystallization process, making glass formation highly favorable.[6][7][8] It is crucial to note that much of the historical literature on "TNB" inadvertently studied an isomer, 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene. This guide focuses on the true, symmetrically substituted 1,3,5-tri(1-naphthyl)benzene.[2][6]

Core Performance Metrics: A Head-to-Head Comparison

The performance of a glass-former is defined by a set of key thermodynamic and kinetic parameters. Here, we compare the critical metrics for OTP and TNB, highlighting their distinct advantages.

Parametero-Terphenyl (OTP)1,3,5-Tri(1-naphthyl)benzene (TNB)Significance for Application
Glass Transition Temp. (Tg) ~243 K (-30 °C)[1][4][5]~353 K (80 °C)[2]A higher Tg indicates greater thermal stability of the glass at ambient and elevated temperatures. TNB's high Tg is a major advantage for creating robust amorphous materials.
Melting Point (Tm) ~329 K (56 °C)[4][5]~456 K (183 °C)[2]The melting point influences the processing temperature required to form the amorphous state from the melt.
Resistance to Crystallization Prone to heterogeneous nucleation; exhibits a fast "glass-crystal" growth mode near Tg.[9][10][11]Exceptionally high resistance to crystallization; readily forms a glass even at slow cooling rates.[2][3]TNB's superior resistance to crystallization ensures the long-term stability of the amorphous phase, which is critical for pharmaceutical and electronic applications.
Fragility Index (m) Archetypal "fragile" liquid.[1]Considered a "fragile" liquid.[12]Both are fragile, meaning their viscosity changes dramatically over a narrow temperature range above Tg. This property is central to many theories of the glass transition.
Analysis of Performance

The data clearly delineates the distinct roles these two molecules play.

  • Glass Stability: The most significant differentiator is the glass transition temperature . TNB's Tg of ~353 K is over 100 K higher than that of OTP (~243 K). This means a glass made from TNB is stable and solid well above room temperature, whereas an OTP glass must be maintained at cryogenic temperatures. This makes TNB far more suitable for practical applications where long-term stability under ambient conditions is required.

  • Crystallization Kinetics: TNB exhibits a remarkable resistance to crystallization, a direct consequence of its complex molecular structure that frustrates crystal packing.[2][6] In contrast, while OTP is a good glass-former, it can be susceptible to crystallization, particularly through heterogeneous nucleation or a fast growth mode that can occur even below Tg.[4][5][9] This kinetic instability makes OTP less reliable for applications demanding long-term amorphous purity.

  • Fragility: Both molecules are classified as "fragile" glass-formers. This term describes the non-Arrhenius temperature dependence of their viscosity or structural relaxation time. As a fragile liquid is cooled toward its Tg, its viscosity increases dramatically. This behavior is typical of many organic and polymeric systems and is a key area of study in condensed matter physics. The fragility of OTP and TNB makes them excellent subjects for investigating the fundamental physics of the glass transition.

Experimental Protocol: Comparative Analysis by Differential Scanning calorimetry (DSC)

To provide a self-validating and reproducible comparison, a standardized experimental protocol is essential. Differential Scanning Calorimetry (DSC) is the workhorse technique for characterizing the thermal properties of glass-formers, allowing for precise determination of Tg, crystallization (Tx), and melting (Tm) events.[13][14]

Causality Behind Experimental Choices

The following protocol is designed not just to acquire data, but to ensure its integrity. The key step is Thermal History Normalization . Amorphous materials are non-equilibrium structures; their properties depend on how they were formed (e.g., cooling rate). To compare two materials fairly, we must erase their prior thermal histories and form the glass in situ under identical, controlled conditions. This is achieved by melting the samples and then cooling them at the same rate before the measurement scan.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity (>99%) TNB and OTP into separate standard aluminum DSC pans.

    • Hermetically seal the pans to prevent sublimation, especially for OTP which has a higher vapor pressure. An empty, sealed aluminum pan will be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Ensure a constant purge of inert gas (e.g., nitrogen at 50 mL/min) to maintain a stable atmosphere and prevent oxidation.

  • Thermal History Normalization & Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Execute the following thermal program: a. Equilibrate: Hold at 25°C for 2 minutes. b. First Heating (Erase History): Heat the sample to a temperature well above its melting point (e.g., 340 K for OTP, 470 K for TNB) at a rate of 20 K/min. This ensures the sample is fully molten. c. Isothermal Hold: Hold at the high temperature for 5 minutes to ensure complete melting and thermal equilibrium. d. Controlled Cooling (Glass Formation): Cool the sample at a controlled rate (e.g., 20 K/min) to a temperature well below Tg (e.g., 200 K for OTP, 300 K for TNB). This step creates the glass with a defined thermal history. e. Isothermal Hold: Hold at the low temperature for 2 minutes to stabilize the baseline. f. Second Heating (Measurement Scan): Heat the sample at a standard rate (e.g., 10 K/min) to the high-temperature limit again. This is the scan from which data will be analyzed.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determine the Tg from the second heating scan as the midpoint of the step-change in the heat flow curve.[15]

    • Crystallization Temperature (Tx): If crystallization occurs upon heating, it will appear as an exothermic (upward) peak. The onset temperature of this peak is recorded as Tx.

    • Melting Temperature (Tm): The melting of the crystalline phase will appear as an endothermic (downward) peak. The peak temperature is recorded as Tm.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_dsc 2. DSC Thermal Program cluster_analysis 3. Data Analysis prep Sample Weighing & Sealing (3-5 mg in Al pans) start Load Sample & Reference prep->start heat1 Heat 1 (20 K/min) (Above Tm to erase history) start->heat1 hold1 Isothermal Hold (5 min) (Ensure full melt) heat1->hold1 cool Controlled Cool (20 K/min) (Form glass in situ) hold1->cool hold2 Isothermal Hold (2 min) (Stabilize baseline) cool->hold2 heat2 Heat 2 (10 K/min) (Measurement Scan) hold2->heat2 analysis Analyze Heat Flow vs. Temp. (from Heat 2) heat2->analysis tg Determine Tg (Midpoint of transition) analysis->tg tx Determine Tx (Onset of exotherm) analysis->tx tm Determine Tm (Peak of endotherm) analysis->tm

Workflow for DSC characterization of glass-formers.

Conclusion and Application-Oriented Recommendations

The choice between 1,3,5-tri(1-naphthyl)benzene and o-terphenyl is dictated entirely by the research or application goal.

  • o-Terphenyl remains an invaluable tool for fundamental research . Its status as a canonical fragile glass-former, backed by decades of literature, makes it the ideal candidate for testing new theories of the glass transition, studying aging phenomena, and calibrating novel experimental techniques. Its low Tg makes it experimentally accessible with standard laboratory cooling systems.

  • 1,3,5-Tri(1-naphthyl)benzene is the superior choice for applied materials science . Its high glass transition temperature and exceptional kinetic stability against crystallization make it a robust glass-former for creating stable amorphous phases at and above room temperature.[2] Potential applications include:

    • Organic Electronics (OLEDs): As a host material in amorphous thin films, where long-term morphological stability is crucial for device lifetime.

    • Pharmaceuticals: As a matrix for creating stable amorphous solid dispersions of poorly soluble drugs, thereby enhancing their bioavailability and shelf-life.

    • High-Performance Polymers: As a model for designing new polymers with high Tgs and excellent processability.

References

  • Greet, R. J., & Turnbull, D. (1967). Glass Transition in o-Terphenyl. The Journal of Chemical Physics, 46(4), 1243–1251. [Link]

  • J. A. Johnson, A. G. F. de la Torre, C. A. C. Garcia, S. T. J. M. M. de la Mora, J. A. Johnson, A. G. F. de la Torre, C. A. C. Garcia, S. T. J. M. M. de la Mora. (2020). Is Ortho-Terphenyl a Rigid Glass Former? The Journal of Physical Chemistry Letters. [Link]

  • J. A. Johnson, A. G. F. de la Torre, C. A. C. Garcia, S. T. J. M. M. de la Mora, J. A. Johnson, A. G. F. de la Torre, C. A. C. Garcia, S. T. J. M. M. de la Mora. (2020). Is Ortho-Terphenyl a Rigid Glass Former? The Journal of Physical Chemistry Letters. [Link]

  • Cicerone, M. T., & Ediger, M. D. (1996). Translational and Rotational Motion of Probes in Supercooled 1,3,5-Tris(naphthyl)benzene. The Journal of Physical Chemistry, 100(47), 18590-18600. [Link]

  • Bonvallet, P. A., et al. (2007). Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. The Journal of Organic Chemistry, 72(25), 9769-9776. [Link]

  • Zanotto, E. D. (1998). DSC Method for Determining the Liquidus Temperature of Glass-Forming Systems. Journal of the American Ceramic Society, 81(3), 762-764. [Link]

  • Swallen, S. F., et al. (2006). Self-diffusion of supercooled o-terphenyl near the glass transition temperature. The Journal of Physical Chemistry B, 110(1), 507-511. [Link]

  • Stillinger, F. H. (1997). Enumeration of Isobaric Inherent Structures for the Fragile Glass Former o-Terphenyl. The Journal of Physical Chemistry B, 101(34), 6708-6714. [Link]

  • Chen, Y., & Yu, L. (2009). Diffusion-controlled and diffusionless crystal growth in liquid o-terphenyl near its glass transition temperature. The Journal of Chemical Physics, 130(9), 094506. [Link]

  • Shmeis, R. A., et al. (2018). Determination of Fragility in Organic Small Molecular Glass Forming Liquids: Comparison of Calorimetric and Spectroscopic Data and Commentary on Pharmaceutical Importance. Molecular Pharmaceutics, 15(3), 943-952. [Link]

  • Chen, Y., et al. (2015). Fast Crystal Growth in o-Terphenyl Glasses: A Possible Role for Fracture and Surface Mobility. The Journal of Physical Chemistry B, 119(29), 9478-9484. [Link]

  • Chen, Y., & Yu, L. (2009). Diffusion-controlled and diffusionless crystal growth in liquid o-terphenyl near its glass transition temperature. The Journal of Chemical Physics, 130(9). [Link]

  • Magill, J. H., & Plazek, D. J. (1966). Crystallization kinetics of 1-3-5 tri-alpha- naphthyl benzene. NASA Technical Reports Server. [Link]

  • Emel’yanenko, V. N., et al. (2024). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. Molecules, 29(10), 2180. [Link]

  • Emel’yanenko, V. N., et al. (2024). Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. MDPI. [Link]

  • Bonvallet, P. A., et al. (2007). Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. The Journal of Organic Chemistry. [Link]

  • Chen, Q., et al. (2021). Determining the liquidus viscosity of glass‐forming liquids through differential scanning calorimetry. Journal of the American Ceramic Society, 104(11), 5669-5676. [Link]

  • Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]

  • Shmeis, R., et al. (2018). Determination of Fragility in Organic Small Molecular Glass Forming Liquids: Comparison of Calorimetric and Spectroscopic Data and Commentary on Pharmaceutical Importance. Molecular Pharmaceutics, 15(3), 943-952. [Link]

  • Richert, R., & Weinstein, B. (2016). Nonlinear dielectric spectroscopy in a fragile plastic crystal. AIP Publishing. [Link]

  • Emel’yanenko, V. N., et al. (2024). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. Molecules, 29(10). [Link]

  • Infinita Lab. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Infinita Lab. [Link]

  • Kremer, F., & Schönhals, A. (Eds.). (2003). Broadband Dielectric Spectroscopy. Springer. [Link]

  • Mauro, J. C., & Zanotto, E. D. (2019). Understanding Glass through Differential Scanning Calorimetry. Chemical Reviews, 119(13), 7956-8015. [Link]

  • Bonvallet, P. A., et al. (2007). Organic glass-forming materials: 1,3,5-tris(naphthyl)benzene derivatives. The Journal of Organic Chemistry, 72(25), 9769-76. [Link]

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Comparative

A Senior Application Scientist's Guide to Modeling 1,3,5-Tris(naphthyl)benzenes: A DFT vs. Molecular Mechanics Comparison

For: Researchers, scientists, and drug development professionals. In the realm of computational chemistry, the choice of methodology is paramount, dictating the balance between accuracy and feasibility.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

In the realm of computational chemistry, the choice of methodology is paramount, dictating the balance between accuracy and feasibility. This is particularly true for complex, sterically crowded systems like 1,3,5-tris(naphthyl)benzenes (TNBs). These unique "propeller-like" molecules are of significant interest in materials science and serve as important models for understanding supercooled liquids and glassy states.[1][2][3] Their conformational complexity, governed by the rotation of the bulky naphthyl groups and the potential for non-covalent π-stacking interactions, presents a formidable challenge for theoretical modeling.

This guide provides an in-depth comparison of two cornerstone computational techniques—Density Functional Theory (DFT) and Molecular Mechanics (MM)—for the analysis of TNBs. We will move beyond a simple list of pros and cons to explore the causality behind methodological choices, ensuring you can select the optimal approach for your research question.

Part 1: The Theoretical Divide: Quantum Mechanics vs. Classical Physics

At the heart of the comparison lies a fundamental difference in how these methods "see" a molecule.

Density Functional Theory (DFT): A quantum mechanical method, DFT calculates the electronic structure of a system to determine its energy and properties.[4] Instead of solving the impossibly complex many-electron Schrödinger equation, DFT focuses on the electron density, a more manageable variable. The accuracy of a DFT calculation is heavily dependent on the chosen "exchange-correlation functional," which approximates the quantum mechanical interactions between electrons.[5] For molecules like TNBs, where delocalized π-systems are prevalent, DFT offers a powerful tool to probe electronic properties and reaction mechanisms.[6][7]

Molecular Mechanics (MM): In contrast, MM forgoes electrons entirely. It treats atoms as classical spheres connected by springs that represent chemical bonds.[8] The energy of the system is calculated using a "force field," a set of parameters and functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatics.[9] This classical simplification makes MM exceptionally fast, ideal for exploring the vast conformational landscape of large molecules.[10]

Part 2: Methodology Showdown: A Practical Workflow

To illustrate the practical differences, let's outline the workflow for a conformational analysis of 1,3,5-tris(1-naphthyl)benzene.

Experimental Protocol: Molecular Mechanics (MM) for Conformational Search

Objective: To efficiently identify low-energy conformers of 1,3,5-tris(1-naphthyl)benzene.

Causality: The large number of rotatable bonds in TNB creates a vast potential energy surface. MM's computational speed is essential to sample this landscape thoroughly and identify a representative set of stable conformations.[10]

  • Structure Generation: Build the 3D structure of 1,3,5-tris(1-naphthyl)benzene using a molecular editor.

  • Force Field Selection:

    • Choose a force field well-parameterized for aromatic hydrocarbons. The Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF) are common starting points.[9] MMFF94 is often preferred for organic molecules, while UFF is designed to cover a broader range of the periodic table.

    • Rationale: The accuracy of MM is entirely dependent on the quality of its parameters. A force field developed with aromatic systems in mind will provide a more reliable description of the non-bonded interactions and torsional potentials crucial for TNBs.[11]

  • Conformational Search:

    • Employ a systematic or stochastic search algorithm (e.g., Monte Carlo, Low-Mode) to rotate the naphthyl-phenyl bonds.

    • Generate a large number of initial conformers (e.g., 1,000-10,000).

  • Energy Minimization:

    • Perform a geometry optimization on each generated conformer using the selected force field. This step finds the nearest local energy minimum for each starting structure.

  • Analysis:

    • Cluster the resulting minimized structures based on RMSD (Root Mean Square Deviation) to identify unique conformers.

    • Rank the unique conformers by their steric energy to identify the most stable structures predicted by the force field.

Experimental Protocol: Density Functional Theory (DFT) for Refined Energetics and Properties

Objective: To obtain accurate geometric parameters, relative energies, and electronic properties of the low-energy conformers identified by MM.

Causality: DFT provides a much more accurate description of the electronic structure, which is critical for understanding the subtle interplay of steric hindrance and π-system interactions that dictate the final geometries and energy differences between conformers.[12]

  • Input Structure Selection: Use the lowest-energy, unique conformers from the MM search as starting geometries for DFT calculations.

  • Functional and Basis Set Selection:

    • Functional: This is the most critical choice. For systems like TNBs where non-covalent, dispersion interactions (π-stacking) are important, standard functionals like B3LYP can be inadequate.[13] It is essential to use a functional that includes empirical dispersion corrections (e.g., ωB97X-D, B3LYP-D3) or is specifically designed to capture these effects (e.g., M06-2X).[6][14]

    • Basis Set: A Pople-style basis set like 6-31G(d) is a reasonable starting point for geometry optimizations. For more accurate final energy calculations, a larger, polarization and diffuse function-equipped basis set like def2-TZVP is recommended.

    • Rationale: The choice of functional directly impacts the accuracy of the computed interaction energies. Dispersion forces are purely quantum mechanical effects arising from electron correlation, which are poorly described by many older functionals.[15] The basis set determines the flexibility the calculation has to describe the spatial distribution of electrons.

  • Geometry Optimization:

    • Perform a full geometry optimization on each selected conformer. Ensure the optimization converges to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

  • Single-Point Energy Calculation:

    • (Optional but recommended) To further refine the relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set.

  • Property Calculation & Analysis:

    • Analyze the optimized geometries (e.g., dihedral angles, bond lengths).

    • Calculate relative energies between the conformers.

    • Compute electronic properties such as molecular orbitals (HOMO/LUMO), electrostatic potential maps, and NMR chemical shifts.[4]

Workflow Visualization

The following diagram illustrates the synergistic workflow, where a broad MM search is followed by a targeted, high-accuracy DFT refinement.

G cluster_MM Molecular Mechanics (MM) Phase cluster_DFT Density Functional Theory (DFT) Phase Build 1. Build 3D Structure SelectFF 2. Select Force Field (e.g., MMFF94) Build->SelectFF ConfSearch 3. Perform Conformational Search SelectFF->ConfSearch MM_Opt 4. Minimize All Conformers ConfSearch->MM_Opt MM_Results Low-Energy MM Conformers MM_Opt->MM_Results SelectDFT 5. Select Functional & Basis Set (e.g., ωB97X-D/def2-TZVP) MM_Results->SelectDFT Use as starting points DFT_Opt 6. Optimize Geometries SelectDFT->DFT_Opt FreqCalc 7. Frequency Calculation (Confirm Minima) DFT_Opt->FreqCalc DFT_Props 8. Calculate Properties (Energies, Orbitals, etc.) FreqCalc->DFT_Props DFT_Results Accurate Structures & Properties DFT_Props->DFT_Results caption Computational workflow for TNBs.

Caption: A typical computational workflow for TNBs.

Part 3: Performance Comparison: Accuracy vs. Cost

The choice between DFT and MM often comes down to a trade-off between the desired accuracy and the available computational resources.

FeatureMolecular Mechanics (MM)Density Functional Theory (DFT)
Theoretical Basis Classical Mechanics (atoms as balls and springs)Quantum Mechanics (solves for electron density)
Computational Cost Very Low (seconds to minutes per conformer)High (hours to days per conformer)
Accuracy (Geometries) Good for general structure and bond lengthsExcellent, especially for dihedral angles
Accuracy (Energies) Qualitative; good for ranking conformersQuantitative; errors typically < 3-5 kcal/mol[5]
Electronic Effects Not explicitly treated (approximated via atom types)Explicitly calculated (e.g., orbital interactions)
Non-covalent Interactions Approximated via van der Waals/electrostatic termsRequires dispersion-corrected functionals for accuracy[13][14]
Typical Use Case for TNBs Rapidly screen thousands of conformersRefine geometries and energies of a few key conformers

Part 4: Discussion & Recommendations: Choosing the Right Tool for the Job

Neither method is universally "better"; they are complementary tools designed for different tasks. The optimal approach depends entirely on the research question.

When to Choose Molecular Mechanics:
  • Initial Conformational Screening: If your goal is to understand the overall shape and possible orientations of the naphthyl groups, an MM conformational search is the indispensable first step.

  • Large-Scale Dynamics: For simulating the behavior of many TNB molecules in a condensed phase (e.g., to model an amorphous solid), MM is the only feasible option due to its speed.

  • Qualitative Ranking: When you need a quick, qualitative assessment of the relative stability of different isomers or conformers.

When to Choose Density Functional Theory:
  • Accurate Energetics: If you need to know the precise energy difference between two conformers (e.g., to calculate a rotational barrier), DFT is required.[1]

  • Electronic Properties: To understand the molecule's photophysical properties, reactivity, or how it will interact with other molecules, DFT is essential as it provides information about the molecular orbitals and electron distribution.[16]

  • Validating MM Results: DFT is the gold standard for validating the geometries and energy rankings predicted by a force field. If the MM results deviate significantly from DFT for a small subset of conformers, it may indicate a limitation in the force field's parameterization for that specific system.

The following diagram provides a decision-making framework for selecting the appropriate method.

G Start What is the primary research question? Q_Conf Exploring many possible 3D structures? Start->Q_Conf Q_Energy Need accurate energy differences or reaction barriers? Start->Q_Energy Q_Elec Investigating electronic properties (e.g., orbitals, spectra)? Start->Q_Elec Q_Large Simulating a large system (>1000s of atoms)? Start->Q_Large Use_MM Use Molecular Mechanics (MM) Q_Conf->Use_MM Yes Use_DFT Use Density Functional Theory (DFT) (with dispersion correction) Q_Energy->Use_DFT Yes Q_Elec->Use_DFT Yes Q_Large->Use_MM Yes caption Decision logic for choosing a method.

Caption: Decision logic for choosing a method.

Conclusion

For a comprehensive understanding of 1,3,5-tris(naphthyl)benzenes, a hierarchical, multi-scale approach is most effective. Begin with the computational efficiency of Molecular Mechanics to perform a broad exploration of the conformational space. Then, leverage the quantum mechanical accuracy of Density Functional Theory—being careful to select an appropriate dispersion-corrected functional—to refine the structures, energetics, and electronic properties of the most relevant conformers. By understanding the fundamental strengths and limitations of each method, researchers can generate reliable, insightful, and computationally tractable models of these challenging and important molecules.

References

  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. Available at: [Link]

  • Zhao, Y., & Truhlar, D. G. (2006). Density Functionals for Noncovalent Interaction Energies of Biological Importance. Journal of Chemical Theory and Computation. Available at: [Link]

  • Q-Chem. (n.d.). 5.7.1 Non-Local Correlation (NLC) Functionals. Q-Chem Manual. Available at: [Link]

  • ResearchGate. (2014). Which forcefield is better and has reliable results to study aromatic and aliphatic hydrocarbons?. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2012). How should I go about picking a functional for DFT calculations?. Chemistry Stack Exchange. Available at: [Link]

  • Giese, T. J., & York, D. M. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Limes, M. A., et al. (1996). Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes. The Journal of Physical Chemistry. Available at: [Link]

  • Burke Group. (2008). Which functional should I choose?. University of California, Irvine. Available at: [Link]

  • Avogadro. (2022). Molecular Mechanics & Force Fields. Avogadro Website. Available at: [Link]

  • Hobza, P., et al. (1996). Comparative Study of Force Fields for Benzene. The Journal of Physical Chemistry. Available at: [Link]

  • Computational Modelling Group. (n.d.). Sphere Encapsulated Monte Carlo: Obtaining minimum energy configurations of large aromatic systems. University of Cambridge. Available at: [Link]

  • Verma, P., et al. (2023). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation. Available at: [Link]

  • Pérez, A., & Svozil, D. (n.d.). Force fields and molecular dynamics simulations. Computational Biophysics. Available at: [Link]

  • Wu, J. C., & Ponder, J. W. (2017). Polarizable Multipole-Based Force Field for Aromatic Molecules and Nucleobases. Journal of Chemical Theory and Computation. Available at: [Link]

  • Mazzuca, C., et al. (2009). Photophysical Properties of 1,3,5-Tris(2-naphthyl)benzene and Related Less-Arylated Compounds: Experimental and Theoretical Investigations. The Journal of Physical Chemistry A. Available at: [Link]

  • Verma, P., et al. (2023). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. PMC. Available at: [Link]

  • Wißmann, K., et al. (2024). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. Journal of Chemical Theory and Computation. Available at: [Link]

  • ResearchGate. (2020). What semi-empirical method offers the best correlation with a DFT method as far as conformational energies?. ResearchGate. Available at: [Link]

  • Mukhametzyanov, B. U., et al. (2024). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. Molecules. Available at: [Link]

  • Xia, Y., et al. (2022). The application of aromaticity and antiaromaticity to reaction mechanisms. Chemical Society Reviews. Available at: [Link]

  • Mukhametzyanov, B. U., et al. (2024). Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. MDPI. Available at: [Link]

  • Barreiro, E. J., et al. (2024). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. Molecules. Available at: [Link]

  • Totherow, C. A., et al. (2007). Organic glass-forming materials: 1,3,5-tris(naphthyl)benzene derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Donohoo-Vallett, P. J., et al. (2018). Atomistic simulations of the aggregation of small aromatic molecules in homogenous and heterogenous mixtures. Physical Chemistry Chemical Physics. Available at: [Link]

  • Feixas, F. (2021). Computational study of Aromaticity in Porphyrinoid Systems and Photosensitizers from Chemical Bonding Descriptors. EHU. Available at: [Link]

Sources

Validation

Comparison of physical properties between ααα-TNB and ααβ-TNB isomers

An In-Depth Comparative Analysis of the Physical Properties of 2,4,6-Trinitrotoluene (α-TNT) and 2,4,5-Trinitrotoluene (β-TNT) Introduction Trinitrotoluene (TNT) is a widely known energetic material, with the 2,4,6-isome...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the Physical Properties of 2,4,6-Trinitrotoluene (α-TNT) and 2,4,5-Trinitrotoluene (β-TNT)

Introduction

Trinitrotoluene (TNT) is a widely known energetic material, with the 2,4,6-isomer (α-TNT) being the most common and extensively studied. However, the synthesis of α-TNT often results in the formation of other isomers as impurities, such as 2,4,5-trinitrotoluene (β-TNT) and 2,3,4-trinitrotoluene (γ-TNT). The presence of these isomers can significantly influence the physical and chemical properties of the bulk material, affecting its stability, sensitivity, and performance. This guide provides a detailed comparison of the key physical properties of α-TNT and β-TNT, offering insights into the structural basis for their differing characteristics and outlining the experimental methodologies used for their determination. Understanding these differences is crucial for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of energetic materials.

Molecular Structure and Isomerism

The distinct physical properties of α-TNT and β-TNT originate from the different substitution patterns of the nitro groups on the toluene ring. In α-TNT, the nitro groups are symmetrically placed at the 2, 4, and 6 positions, leading to a relatively non-polar molecule. In contrast, the asymmetric arrangement of nitro groups in β-TNT (positions 2, 4, and 5) results in a larger dipole moment, which in turn influences its intermolecular interactions and bulk properties.

Figure 1: Molecular structures of α-TNT and β-TNT.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of α-TNT and β-TNT, highlighting the significant differences between the two isomers.

Physical Propertyα-TNT (2,4,6-Trinitrotoluene)β-TNT (2,4,5-Trinitrotoluene)γ-TNT (2,3,4-Trinitrotoluene)
Melting Point 80.1 °C104 °C112 °C
Density 1.654 g/cm³1.62 g/cm³1.82 g/cm³
Solubility in Water 130 mg/L at 20 °CLower than α-TNTData not readily available
Appearance Pale yellow crystalline solidYellow needlesData not readily available
Dipole Moment 0.7 D3.8 DData not readily available

Experimental Determination of Physical Properties

The accurate determination of the physical properties of TNT isomers is essential for ensuring the safety, stability, and performance of energetic materials. Below are the standard experimental protocols for measuring key physical parameters.

Melting Point Determination

The melting point is a critical indicator of purity. The presence of other isomers, such as β-TNT and γ-TNT, in α-TNT will result in a depression and broadening of the melting point range. The capillary method is a standard technique for its determination.

Experimental Workflow:

G prep Sample Preparation: Finely grind the crystalline sample. pack Capillary Packing: Pack the sample into a capillary tube to a height of 2-3 mm. prep->pack mount Mounting: Place the capillary tube in a melting point apparatus. pack->mount heat Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). mount->heat observe Observation: Record the temperature at which melting begins and the temperature at which the sample is completely molten. heat->observe

Figure 2: Workflow for melting point determination by the capillary method.

Causality: The rate of heating is crucial; a slow rate ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, hence the lower melting point.

Density Measurement

Gas pycnometry is a highly accurate method for determining the density of solid materials. It measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample.

Experimental Protocol:

  • Calibration: Calibrate the gas pycnometer with a standard sphere of known volume.

  • Sample Weighing: Accurately weigh the TNT isomer sample using an analytical balance.

  • Measurement: Place the sample in the pycnometer's sample chamber.

  • Analysis: The instrument automatically purges the chamber with helium and then performs a series of pressure measurements to calculate the sample's volume.

  • Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.

Experimental Workflow:

G start Add excess solute (TNT isomer) to a known volume of solvent (water). agitate Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. start->agitate separate Separate the undissolved solute from the solution by filtration or centrifugation. agitate->separate analyze Analyze the concentration of the solute in the saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). separate->analyze calculate Calculate the solubility from the measured concentration. analyze->calculate

Figure 3: Workflow for solubility determination using the shake-flask method.

Trustworthiness: Reaching equilibrium is paramount for an accurate solubility measurement. The extended agitation period ensures that the solvent is fully saturated with the solute. Analysis of multiple aliquots over time can confirm that equilibrium has been achieved.

Impact of Isomeric Purity on Material Properties

The presence of β-TNT and other isomers as impurities in α-TNT can have several detrimental effects:

  • Formation of Eutectic Mixtures: TNT and its isomers can form eutectic mixtures, which have significantly lower melting points than the pure compounds. This can lead to exudation (oozing of liquid) from the solid explosive, particularly during storage in warm conditions.

  • Increased Sensitivity: The presence of impurities can increase the sensitivity of the energetic material to initiation by impact, friction, or heat.

  • Reduced Chemical Stability: Some isomers are less chemically stable than α-TNT and can decompose over time, leading to a degradation of the material's performance and potentially creating hazardous conditions.

Conclusion

The seemingly minor differences in the molecular structures of α-TNT and β-TNT lead to significant variations in their physical properties. The higher melting point and dipole moment of β-TNT compared to α-TNT are direct consequences of its asymmetrical structure and stronger intermolecular forces. A thorough understanding and precise measurement of these properties are not merely academic exercises; they are fundamental to ensuring the safety, stability, and reliability of energetic materials. The experimental protocols outlined in this guide represent standard, validated methods for obtaining the high-quality data necessary for the rigorous quality control and research and development in this field.

Comparative

Thermodynamic Data Consistency for 1,3,5-Tri(1-naphthyl)benzene (TNB): A Multi-Method Calorimetric Guide

As a Senior Application Scientist in materials characterization, I frequently encounter a critical bottleneck in organic electronics and glass-transition research: thermodynamic data inconsistency. For bulky, sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in materials characterization, I frequently encounter a critical bottleneck in organic electronics and glass-transition research: thermodynamic data inconsistency. For bulky, sterically hindered molecules like 1,3,5-Tri(1-naphthyl)benzene (TNB) (CAS: 7059-70-3)—a premier host material for Organic Light-Emitting Diodes (OLEDs) and a model system for ultrastable glass formation—literature values for melting temperature ( Tm​ ), glass transition ( Tg​ ), and fusion enthalpy ( ΔHm​ ) have historically varied by up to 27%.

These discrepancies do not stem from poor instrumentation, but from the molecule's complex kinetic behavior, including polymorphism, extreme amorphous phase stability, and thermal degradation during prolonged heating. To establish a reliable thermodynamic profile, we cannot rely on a single analytical technique. Instead, we must construct a self-validating system using a combination of Standard Differential Scanning Calorimetry (DSC), Fast Scanning Calorimetry (FSC), and Solution Calorimetry.

This guide objectively compares these methodologies, explains the causality behind specific experimental parameters, and provides actionable protocols to achieve thermodynamic consistency for TNB and similar polyaromatic hydrocarbons.

Methodological Comparison: Overcoming Kinetic Trapping

Traditional thermal analysis often fails with TNB because the molecule's high molecular weight and steric hindrance cause it to kinetically trap in metastable amorphous or polymorphic states. To extract true equilibrium thermodynamic data, we must compare and integrate multiple calorimetric approaches.

Table 1: Comparative Performance of Calorimetric Methods for TNB
MethodTarget ParametersPrimary Advantage for TNBInherent Limitation
Standard DSC Tm​ , ΔHm​ , Cp​ Direct measurement of bulk phase transitions.Prone to capturing metastable polymorphs if thermal history is not erased.
TM-DSC Tg​ , Reversing Cp​ Separates thermodynamic heat capacity from kinetic enthalpy relaxation.Slow heating rates (0.5 K/min) can induce unwanted cold crystallization.
Fast Scanning Calorimetry (FSC) Vaporization Enthalpy, Vapor PressureUltra-high heating rates ( 104 K/s) outpace thermal degradation.Requires specialized MEMS sensors and complex mass-loss calibration.
Solution Calorimetry Dissolution EnthalpyProvides an isothermal thermodynamic "anchor" at 298.15 K.Indirect method; requires integration with Kirchhoff's law to yield ΔHm​ .

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must explain why a step is performed. The following workflows are designed to systematically eliminate kinetic artifacts.

Protocol 1: Standard & Temperature-Modulated DSC (TM-DSC)

Reference Standard: [1]

  • Sample Purification: Purify commercial TNB via fractional sublimation under reduced pressure (10 Torr) to achieve a >0.997 mole fraction purity. Causality: Impurities act as plasticizers, artificially lowering Tg​ and broadening the melting peak.

  • Thermal History Erasure: Load 3–5 mg of TNB into an aluminum pan. Heat to 493 K (well above Tm​ ) and hold for 3 minutes, then quench at 40 K/min to 280 K. Causality: This completely destroys any pre-existing crystalline nuclei, ensuring a uniform supercooled liquid/glassy state.

  • Isothermal Annealing (Critical Step): Heat the quenched sample to 443 K and hold isothermally for 60 minutes. Causality: TNB exhibits polymorphism. Annealing slightly below the melting point ensures complete conversion to the most thermodynamically stable crystalline form. Without this step, fusion enthalpy readings will be artificially low (often ~28 kJ/mol instead of the true ~39.9 kJ/mol).

  • TM-DSC Measurement: Heat from 280 K to 510 K at an underlying rate of 0.5 K/min with a modulation amplitude of 1 K and a period of 60 s. Causality: The modulation allows the deconvolution of the reversing heat capacity signal from the non-reversing physical aging (enthalpy overshoot) at the glass transition.

Protocol 2: Fast Scanning Calorimetry (FSC) for Vaporization

Reference Standard: [2]

  • Sensor Preparation: Spin-coat or vapor-deposit a nanogram-scale layer of TNB directly onto the active area of a MEMS chip sensor.

  • Ultra-Fast Heating: Apply heating rates between 1,000 and 10,000 K/s up to 800 K. Causality: TNB begins to thermally degrade at the high temperatures required for vaporization. By using extreme heating rates, the measurement time is reduced to milliseconds, allowing the sample to sublimate/vaporize before chemical degradation can occur.

  • Data Extraction: Calculate the saturated vapor pressure from the mass loss rate derived from the shift in the sensor's thermal response.

Protocol 3: Solution Calorimetry (The Self-Validating Step)

To prove that the DSC-derived fusion enthalpy is correct, we must validate it using an independent thermodynamic pathway.

  • Isothermal Dissolution: Dissolve crystalline TNB in benzene at exactly 298.15 K inside a precision isothermal calorimeter (e.g., TAM III).

  • Kirchhoff's Law Verification: Use the measured dissolution enthalpy, combined with the heat capacity difference between the liquid and crystalline phases ( ΔCp​ ), to calculate the theoretical fusion enthalpy at Tm​ . Causality: If the DSC-measured ΔHm​ matches the solution-calorimetry-derived ΔHm​ , it proves the DSC measurement captured the true equilibrium state without polymorphic interference.

Workflow Visualization

The following diagram illustrates how these three distinct methodologies interlock to form a self-validating thermodynamic profile.

TNB_Thermodynamics cluster_methods Calorimetric Methods TNB 1,3,5-Tri(1-naphthyl)benzene (TNB) Sample DSC Standard / TM-DSC (Low Heating Rate) TNB->DSC FSC Fast Scanning Calorimetry (High Heating Rate) TNB->FSC SolCal Solution Calorimetry (Isothermal) TNB->SolCal TgTm Determine Tg (~354 K) & Tm (~458 K) DSC->TgTm Heat Capacity & Fusion Vap Vaporization Enthalpy & Saturated Vapor Pressure FSC->Vap Rapid Sublimation Verif Kirchhoff's Law Enthalpy Verification SolCal->Verif Dissolution Enthalpy Profile Consistent Thermodynamic Profile (OLED Material Standard) TgTm->Profile Vap->Profile Verif->Profile

Multi-method calorimetric workflow for establishing a self-validating thermodynamic profile of TNB.

Consensus Thermodynamic Data

By applying the rigorous, multi-method approach described above, the historical inconsistencies in TNB literature can be resolved. The table below summarizes the verified, consensus thermodynamic parameters for highly purified TNB.

Table 2: Consensus Thermodynamic Values for TNB
ParameterSymbolConsensus ValuePrimary Validating Method
Glass Transition Temperature Tg​ 353.0±1.0 KTM-DSC (Reversing Heat Flow)
Melting Temperature Tm​ 458.6±0.5 KStandard DSC (Post-Annealing)
Fusion Enthalpy Δcrl​H(Tm​) 39.9±0.5 kJ/molDSC (Verified by Solution Calorimetry)
Pressure Coefficient of Tg​ dTg​/dP 0.44 K/MPaHigh-Pressure PVT / Dielectric Spectroscopy

Conclusion: For complex organic electronics materials like TNB, relying solely on standard DSC is a liability. By integrating TM-DSC to isolate physical aging, FSC to bypass thermal degradation, and Solution Calorimetry to anchor enthalpy values, researchers can generate the highly accurate, consistent datasets required for advanced OLED device modeling and ultrastable glass manufacturing.

References

  • Holt, A. P., Fragiadakis, D., & Roland, C. M. (2019). Pressure densified 1,3,5-tri(1-naphthyl)benzene glass. I. Volume recovery and physical aging. The Journal of Chemical Physics, 151(18), 184502.[Link]

  • Yagofarov, M. I., et al. (2024). Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. Preprints.org, 202404.0204.v1.[Link]

Validation

Naphthalene vs. Benzene as a transmitting moiety in molecular probes

As a Senior Application Scientist in fluorophore design and molecular imaging, I frequently navigate the critical architectural choice of selecting the optimal π -conjugated bridge (transmitting moiety) for Donor- π -Acc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in fluorophore design and molecular imaging, I frequently navigate the critical architectural choice of selecting the optimal π -conjugated bridge (transmitting moiety) for Donor- π -Acceptor (D- π -A) molecular probes. The π -bridge is not merely a structural scaffold; it is the electronic conduit that dictates the efficiency of intramolecular charge transfer (ICT). This efficiency directly governs the probe’s photophysical properties, including its Stokes shift, quantum yield, and emission wavelength.

While benzene has historically served as the default π -bridge due to its synthetic accessibility, naphthalene is increasingly favored for advanced applications requiring near-infrared (NIR) emission and heightened sensitivity to substituent effects. This guide objectively compares benzene and naphthalene transmitting moieties, providing mechanistic insights, empirical data, and self-validating experimental protocols for probe development.

Mechanistic Causality: Why the π -Bridge Matters

To understand the performance divergence between these two moieties, we must analyze their fundamental electronic properties:

Substituent Effect Stabilization Energy (SESE) The transmission of electronic effects between a donor and an acceptor depends heavily on the polarizability and geometry of the bridging aromatic system. Naphthalene provides a significantly larger surface for electron delocalization. Recent density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) demonstrate that naphthalene derivatives, particularly poly(trifluoromethylated) scaffolds, act as highly sensitive molecular probes for substituent effects[1]. The causality here is structural: naphthalene offers five times more possible disubstituted isomeric configurations (meta- or para-type) than benzene, allowing for highly nuanced tuning of inductive and resonance interactions[1].

Intramolecular Charge Transfer (ICT) & Bathochromic Shifts Replacing a benzene ring with a naphthalene ring extends the π -conjugation length. This extended delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, naphthalene-based probes typically exhibit a pronounced bathochromic (red) shift, pushing emission into the NIR window (650–900 nm). This is a critical requirement for deep-tissue in vivo imaging, as it minimizes biological autofluorescence and light scattering[2].

Visualizing the ICT Logic

ICT_Mechanism cluster_B Benzene Bridge cluster_N Naphthalene Bridge D Electron Donor (e.g., -NMe2) Pi_B Shorter Conjugation High HOMO-LUMO Gap D->Pi_B ICT Pi_N Extended Conjugation Low HOMO-LUMO Gap D->Pi_N Enhanced ICT A1 Electron Acceptor (e.g., -CF3) Pi_B->A1 Emit_B Visible Emission (400-600 nm) A2 Electron Acceptor (e.g., -CF3) Pi_N->A2 Emit_N NIR Emission (650-900 nm) A1->Emit_B A2->Emit_N

Intramolecular charge transfer pathways in Benzene vs. Naphthalene probes.

Quantitative Data Comparison

To objectively compare the performance of these moieties, we can look at the evolution of amyloid- β (A β ) plaque probes, specifically comparing a benzene-bridged probe (e.g., DANIR 2c) with its naphthalene-bridged successor (e.g., DANIR 3c)[2].

PropertyBenzene π -Bridge (e.g., DANIR 2c)Naphthalene π -Bridge (e.g., DANIR 3c)Mechanistic Rationale
Conjugation Length ShorterExtendedNaphthalene provides a larger delocalized π -electron system, lowering the HOMO-LUMO gap.
Emission Wavelength Visible to early NIRDeep Near-Infrared (NIR)Extended conjugation induces a bathochromic (red) shift, ideal for deep-tissue imaging[2].
Substituent Sensitivity BaselineHighly SensitiveNaphthalene's diverse substitution patterns allow for fine-tuning of SESE[1].
Quantum Yield (in DCM) LowerHigher (e.g., 9.0%)Enhanced structural rigidity in specific naphthalene derivatives reduces non-radiative decay[2].
Target Affinity ( Kd​ ) Moderate ( Kd​≈26.9 nM)High ( Kd​≈1.9 nM)The larger hydrophobic surface area of naphthalene enhances π−π stacking with biological aggregates[2].

Self-Validating Experimental Protocol: Synthesis & Characterization

To ensure scientific integrity, any comparative study between benzene and naphthalene probes must follow a rigorous, self-validating workflow. The following protocol outlines the synthesis and photophysical validation of a standard D- π -A fluorescent probe.

Phase 1: Synthesis and Structural Verification
  • Cross-Coupling Reaction: Synthesize the D- π -A probe using palladium-catalyzed Sonogashira or Suzuki coupling.

    • Causality: These reactions are chosen for their high stereoselectivity. Ensuring the trans-configuration of the π -bridge is critical for maximizing orbital overlap and ICT efficiency. We utilize strictly anhydrous solvents because trace water competitively hydrolyzes the palladium catalyst, drastically reducing the yield of the extended π -conjugated naphthalene system.

  • Purification: Isolate the product via flash column chromatography.

  • Self-Validation (QC): Perform 1 H-NMR, 13 C-NMR, and HRMS.

    • Causality: Optical properties are highly sensitive to impurities. Confirming the exact mass and proton integration ensures that observed photophysical shifts are inherent to the π -bridge itself, rather than a byproduct or isomeric impurity.

Phase 2: Photophysical Profiling
  • Solvent Preparation: Prepare 10 μ M probe solutions in solvents of varying polarity (e.g., Toluene, DCM, EtOH, PBS).

    • Causality: Evaluating solvatochromism confirms the ICT character of the excited state. A larger Stokes shift in polar solvents validates strong dipole moment changes upon excitation.

  • Quantum Yield ( Φ ) Determination: Measure relative to a standard (e.g., Rhodamine 101).

    • Self-Validation: Keep the optical density (OD) strictly below 0.05 at the excitation wavelength. This built-in control prevents inner-filter effects and self-absorption, which would otherwise artificially deflate quantum yield calculations.

Phase 3: Analyte Titration and Binding Kinetics
  • Titration Assay: Incrementally add the target analyte (e.g., A β aggregates) to the probe solution and record emission spectra.

  • Self-Validation (Isosbestic Points): Monitor the UV-Vis absorption spectra for distinct isosbestic points during the titration.

    • Causality: The presence of a sharp isosbestic point mathematically proves a clean, 1:1 transition between the free and bound states of the probe, ruling out non-specific aggregation or probe degradation.

  • Affinity Calculation ( Kd​ ): Plot fluorescence intensity vs. analyte concentration and fit to a non-linear binding equation to derive the dissociation constant.

Visualizing the Experimental Workflow

Workflow QC1 QC: 1H/13C NMR & HRMS Validates Structural Integrity S2 2. Photophysical Profiling (UV-Vis & Fluorescence Spectra) QC1->S2 QC2 QC: Isosbestic Points Validates 1:1 Binding Stoichiometry S4 4. Cellular Imaging & Validation (Confocal Microscopy) QC2->S4 S1 1. D-π-A Probe Synthesis (Cross-Coupling Reactions) S1->QC1 S3 3. Target Titration Assays (Analyte Concentration Gradient) S2->S3 S3->QC2

Self-validating experimental workflow for molecular probe characterization.

Strategic Recommendations

When designing a new molecular probe, the choice between benzene and naphthalene should be dictated by the end-use biological environment:

  • Select Benzene when: Developing smaller, low-molecular-weight probes where steric hindrance is a primary concern (e.g., crossing tight cellular junctions), or when UV/Vis emission is sufficient for in vitro assays.

  • Select Naphthalene when: Engineering probes for in vivo imaging where NIR emission is mandatory to bypass tissue scattering[2], or when exploiting complex substituent effects to fine-tune the probe's pKa or electron affinity[1].

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Comparative

A re-evaluation of earlier literature due to revised structural assignments

The Structural Revision Renaissance: A Comparative Guide to Next-Generation Elucidation Platforms Introduction: The Crisis of Heuristic Misassignment For decades, the structural elucidation of complex natural products an...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Revision Renaissance: A Comparative Guide to Next-Generation Elucidation Platforms

Introduction: The Crisis of Heuristic Misassignment

For decades, the structural elucidation of complex natural products and synthetic small molecules relied heavily on heuristic interpretations of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). However, the literature is currently undergoing a massive wave of re-evaluations due to historical structural misassignments.

A quintessential example of this vulnerability is the infamous bosutinib (SKI-606) fiasco. For years, commercial vendors unwittingly supplied the 3,5-dichloro-4-methoxy isomer instead of the genuine 2,4-dichloro-5-methoxy kinase inhibitor[1][2]. Traditional LC-MS failed to distinguish them due to identical exact masses, and heuristic 1H-NMR missed the subtle C2​ symmetry of the aniline ring in the incorrect isomer[3].

To prevent such catastrophic invalidations of downstream biological research, drug development professionals are pivoting to orthogonal, high-confidence analytical platforms. This guide objectively compares the two leading methodologies driving modern structural revisions: Microcrystal Electron Diffraction (MicroED) and Quantum Mechanical NMR Probability (DP4+) , benchmarking them against traditional Single-Crystal X-Ray Diffraction (SCXRD) .

Platform Comparison: Mechanisms and Causality

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-electron microscopy (cryo-EM) technique that collects continuous rotation electron diffraction data from sub-micron crystals[4][5].

  • The Causality of Superiority: Traditional SCXRD relies on X-rays, which interact weakly with the electron clouds of atoms, necessitating large, pristine crystals (>10 µm). In contrast, MicroED uses electrons that interact strongly with the electrostatic potential of the atomic nuclei and electron clouds. This strong kinematical scattering allows MicroED to yield sub-angstrom resolution from "amorphous-looking" powders or nanocrystals a billionth the size required for SCXRD[5][6].

  • Best For: Rapid structural revision of rigid natural products that refuse to form large crystals.

DP4+ (Density Functional Theory NMR Probability)

When a molecule is highly flexible or strictly non-crystalline (liquids/oils), diffraction methods fail. DP4+ is a computational pipeline that calculates the NMR shielding tensors of all possible stereoisomers using Density Functional Theory (DFT) and applies Bayesian statistics to determine the probability of each candidate matching the experimental NMR data[7][8].

  • The Causality of Superiority: Earlier methods (like the original DP4) often struggled with highly congested stereocenters. DP4+ synergistically combines calculations at higher levels of theory with the Bayesian analysis of both scaled and unscaled chemical shift errors[7]. By penalizing structural candidates that require extreme scaling factors to match experimental data, DP4+ drastically reduces false positives in stereochemical assignments[8].

  • Best For: Resolving ambiguous NOESY/ROESY correlations in flexible macrocycles or assigning remote, separated stereoclusters.

Quantitative Performance Data

The following table summarizes the operational parameters of these platforms for structural revision workflows:

ParameterMicroEDDP4+ (Computational NMR)SCXRD (Baseline)
Sample State Requirement Nanocrystalline powderSolution / Oil / AmorphousLarge Single Crystal
Minimum Sample Mass ~10–100 nanograms~1–5 milligrams~1–10 milligrams
Resolution / Accuracy < 1.0 Å (Sub-angstrom)> 99% Probability confidence< 0.8 Å
Absolute Stereochemistry Yes (with dynamical refinement)No (Relative stereochemistry only)Yes (via anomalous dispersion)
Throughput (Data to Structure) Hours to DaysDays to Weeks (Compute-bound)Hours to Days
Destructive to Sample? Yes (Electron radiation)No (NMR is non-destructive)No

Experimental Protocols: Self-Validating Workflows

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. Below are the field-proven methodologies for both platforms.

Protocol A: MicroED Data Acquisition and Phasing
  • Sample Preparation: Crush the dried compound between glass slides to ensure fragmentation into nanocrystals. Drop-cast 2 µL of the dry powder suspension (in a non-solvating liquid like hexane) onto a glow-discharged holey carbon TEM grid.

  • Cryo-Cooling (Self-Validation Step 1): Plunge-freeze the grid in liquid ethane. Causality: Cryogenic temperatures mitigate the rapid radiation damage caused by the electron beam, preserving high-resolution diffraction spots[5].

  • Diffraction Screening: Insert the grid into a cryo-TEM (e.g., 200 kV or 300 kV). Screen for crystals that are electron-transparent (appearing light grey, not black).

  • Data Collection: Rotate the stage continuously (e.g., 0.5° to 1.0° per second) while recording the Selected Area Electron Diffraction (SAED) pattern on a direct electron detector.

  • Phasing (Self-Validation Step 2): Process the data using standard X-ray crystallography software (e.g., DIALS, XDS). Crucial Check: Before full refinement, calculate the unit cell dimensions and cross-reference them with the Cambridge Structural Database (CSD) to ensure you are not re-solving a known contaminant or polymorph.

Protocol B: DP4+ Computational Pipeline
  • Conformational Search: Generate all possible diastereomers of the disputed structure. Subject each to a Molecular Mechanics (e.g., MMFF) conformational search to identify conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the geometry of the selected conformers using DFT at the B3LYP/6-31G* level of theory[7].

  • NMR Shielding Calculation: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G** level[7][8].

  • Boltzmann Averaging (Self-Validation Step 1): Average the calculated NMR shifts based on the Boltzmann distribution of the conformers' relative free energies. Causality: A single rigid conformer rarely represents the time-averaged NMR spectrum of a flexible molecule in solution.

  • DP4+ Statistical Analysis: Input the experimental 1H and 13C shifts against the calculated values into the DP4+ script. The output will yield a Bayesian probability (0-100%) for each isomer.

Mandatory Visualizations

Platform Selection Decision Matrix

DecisionTree Start Disputed/Unknown Literature Structure Crystalline Is the sample crystalline? Start->Crystalline Size Crystal Size? Crystalline->Size Yes NMR Acquire 1D/2D NMR Crystalline->NMR No (Amorphous/Liquid) SCXRD SCXRD (Gold Standard) Size->SCXRD > 10 µm MicroED MicroED (Nanocrystals) Size->MicroED < 1 µm (Powder) DP4 DP4+ DFT-NMR Probability NMR->DP4 Ambiguous NOESY/HMBC

Decision matrix for selecting structural elucidation platforms.

DP4+ Computational Workflow

DP4Pipeline Input Candidate Isomers MM Conformational Search (MMFF) Input->MM DFT Geometry Opt. (B3LYP/6-31G*) MM->DFT GIAO NMR Shielding (mPW1PW91) DFT->GIAO Stat DP4+ Bayesian Analysis GIAO->Stat

Step-by-step computational workflow for DP4+ NMR probability analysis.

Conclusion

The re-evaluation of earlier literature is not a sign of scientific failure, but a testament to analytical evolution. While SCXRD remains the gold standard when large crystals are available, MicroED has revolutionized the analysis of intractable powders, and DP4+ has provided a rigorous mathematical safety net for flexible molecules in solution. By integrating these orthogonal platforms, drug development professionals can definitively avoid the costly pitfalls of heuristic misassignments.

References

  • Molecular cryo-EM discovers error in 25-year-old natural product structure - Chemistry World. Available at: [Link]

  • MicroED in natural product and small molecule research - eScholarship.org. Available at: [Link]

  • High-throughput identification of crystalline natural products from crude extracts enabled by microarray technology and microED - ChemRxiv. Available at: [Link]

  • Structure Elucidation in Organic Chemistry: The Search for the Right Tools - dokumen.pub. Available at: [Link]

  • Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts - Computational Chemistry Highlights. Available at: [Link]

  • A critical review on the use of DP4+ in the structural elucidation of natural products: The good, the bad and the ugly. A practical guide - ResearchGate. Available at: [Link]

  • C&EN Global Enterprise Vol. 90 No. 21 (Bosutinib Buyer Beware) - ACS Publications. Available at:[Link]

  • Organic Process Research & Development Vol. 19 No. 12 (Confirmation of Bosutinib Structure) - ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 1,3,5-Tri(1-naphthyl)benzene

As a Senior Application Scientist, I recognize that handling specialized organic compounds like 1,3,5-Tri(1-naphthyl)benzene (CAS: 7059-70-3) requires a rigorous, causality-driven approach to safety[1]. Widely utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic compounds like 1,3,5-Tri(1-naphthyl)benzene (CAS: 7059-70-3) requires a rigorous, causality-driven approach to safety[1]. Widely utilized as an intermediate in organic electronics and OLED synthesis, this compound is a bulky aromatic hydrocarbon. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1], the physical nature of fine organic powders necessitates strict operational protocols to prevent dust inhalation, static discharge, and prolonged dermal exposure[2].

This guide provides a self-validating system for laboratory safety, ensuring researchers understand not just what to wear, but why these precautions are scientifically necessary.

Causality-Driven PPE Selection

In laboratory environments, PPE must be selected based on the physical and chemical properties of the target compound. 1,3,5-Tri(1-naphthyl)benzene typically presents as a white to light-yellow crystalline powder[3]. The primary risk vectors are aerosolization of the dust and physical irritation to mucous membranes.

Quantitative PPE Matrix
PPE CategoryRecommended EquipmentMechanistic Causality / Rationale
Ocular Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation from airborne crystalline particulates. Standard safety glasses lack the orbital seal required for fine dust protection[1][2].
Dermal Protection Nitrile Gloves (Min. 4 mil) & Lab CoatAromatic hydrocarbons can be lipophilic. While acute toxicity is low, repeated exposure can cause localized dermatitis. Nitrile provides an effective barrier against non-polar organics[1][2].
Respiratory N95/P100 Particulate RespiratorRequired only if handling occurs outside a certified chemical fume hood. Prevents inhalation of micro-particulates which can cause respiratory tract irritation[1][2].
Environmental Anti-static Weighing ToolsOrganic powders can accumulate static charge, leading to sudden aerosolization or, in extreme cases with solvent vapors present, ignition[2].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every handling step must minimize the generation of dust and isolate the compound from the researcher's breathing zone.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Preparation: Verify that the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Don all required PPE (nitrile gloves, lab coat, safety goggles)[1].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use a static eliminator (ionizing bar) if the powder appears highly charged.

  • Dispensing: Use a grounded, non-sparking spatula to transfer the 1,3,5-Tri(1-naphthyl)benzene from the source bottle to a tared anti-static weigh boat[2]. Scientific Insight: Rapid, jerky movements generate air currents that aerosolize the powder. Employ slow, deliberate motions.

  • Transfer: Carefully funnel the weighed solid into the reaction vessel. Immediately cap the vessel to prevent dispersion.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent compatible with aromatic hydrocarbons (e.g., acetone or dichloromethane) to ensure all residual micro-crystals are dissolved and removed.

Workflow Visualization

G Start 1. PPE Donning & Hood Verification Static 2. Static Mitigation Start->Static Ensure 80-100 fpm Weighing 3. Controlled Dispensing (Non-sparking tools) Static->Weighing Eliminate charge Transfer 4. Vessel Transfer & Immediate Sealing Weighing->Transfer Minimize aerosolization Cleanup 5. Solvent Wipe-down & Decontamination Transfer->Cleanup Isolate compound

Figure 1: Standard operating procedure for handling solid 1,3,5-Tri(1-naphthyl)benzene.

Emergency Response & Disposal Plans

Even with non-hazardous classifications, accidental exposures require immediate, standardized responses to prevent secondary complications[1].

  • Ocular Exposure: Immediately flush eyes with running water for a minimum of 15-20 minutes. Remove contact lenses if present and easy to do[1][4].

  • Dermal Exposure: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water[1][2]. Do not use harsh solvents on the skin to remove the chemical, as this can increase dermal absorption.

  • Inhalation: Move the affected personnel to fresh air. If breathing difficulties persist, seek immediate medical attention[1][2].

  • Spill Cleanup: Do not dry-sweep. Use a damp cloth or a HEPA-filtered vacuum dedicated to chemical spills to collect the powder, avoiding dust generation[2].

  • Waste Disposal: Collect all solid waste, contaminated weigh boats, and cleanup materials into a sealed, properly labeled hazardous waste container. Dispose of in accordance with local environmental regulations, typically via high-temperature incineration by a licensed waste management facility[1].

References

  • TCI America. Safety Data Sheet: 1,3,5-Tri(1-naphthyl)benzene. Retrieved from [Link]

Sources

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